molecular formula C9H10ClNO3 B14020760 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

Numéro de catalogue: B14020760
Poids moléculaire: 215.63 g/mol
Clé InChI: SXIPSIAXRMVEBX-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid (CAS 2357670-62-1) is a high-purity chemical compound with the molecular formula C 9 H 10 ClNO 3 and a molecular weight of 215.63 . This molecule features a propanoic acid group attached to a chlorinated, methoxy-substituted pyridine ring, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery research. The presence of both the carboxylic acid functional group and the halogenated heterocycle offers versatile synthetic handles for further derivatization, such as amide coupling or metal-catalyzed cross-coupling reactions, facilitating the creation of compound libraries for biological screening . Compounds with similar pyridine scaffolds and acid moieties are frequently investigated as key building blocks in the synthesis of potential therapeutic agents . Researchers may explore its utility in developing novel molecules targeting various metabolic and other pathways . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Propriétés

Formule moléculaire

C9H10ClNO3

Poids moléculaire

215.63 g/mol

Nom IUPAC

2-(5-chloro-2-methoxypyridin-4-yl)propanoic acid

InChI

InChI=1S/C9H10ClNO3/c1-5(9(12)13)6-3-8(14-2)11-4-7(6)10/h3-5H,1-2H3,(H,12,13)

Clé InChI

SXIPSIAXRMVEBX-UHFFFAOYSA-N

SMILES canonique

CC(C1=CC(=NC=C1Cl)OC)C(=O)O

Origine du produit

United States
Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, and prospective applications of the novel compound, 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid. As a substituted pyridine derivative, this molecule holds significant potential in medicinal chemistry and materials science. This document aims to serve as a foundational resource for researchers by extrapolating data from structurally related compounds and established chemical principles to predict the behavior and characteristics of this target molecule. All presented data and protocols are intended for research and development purposes and should be approached with the understanding that they are based on scientific precedent rather than direct experimental validation for this specific compound.

Introduction and Rationale

Substituted pyridine scaffolds are of paramount importance in the landscape of drug discovery and development. The pyridine ring, a bioisostere of the benzene ring, offers unique electronic properties and hydrogen bonding capabilities that are often exploited to enhance pharmacological activity and pharmacokinetic profiles. The introduction of a chloro group at the 5-position and a methoxy group at the 2-position of the pyridine ring, coupled with a propanoic acid moiety at the 4-position, is anticipated to create a molecule with a distinct combination of lipophilicity, electronic distribution, and acidic character.

The chloro substituent can modulate the pKa of the pyridine nitrogen and introduce a potential metabolic hotspot, while the methoxy group can influence the ring's reactivity and serve as a hydrogen bond acceptor.[1] The propanoic acid side chain provides a carboxylic acid functional group, a common feature in many bioactive molecules, which can participate in crucial interactions with biological targets and improve aqueous solubility. This unique combination of functional groups suggests potential applications in areas such as oncology, inflammation, and infectious diseases, where similar structural motifs have shown promise.

Predicted Physicochemical Properties

The physicochemical properties of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid have been estimated based on the known properties of its constituent functional groups and related molecules, such as chloropyridines, methoxypyridines, and propanoic acid derivatives.[2][3][4][5]

PropertyPredicted ValueRationale and Comparative Data
Molecular Formula C9H10ClNO3Based on the chemical structure.
Molecular Weight 215.63 g/mol Calculated from the atomic weights of the constituent atoms.
Appearance White to off-white solidSimilar substituted pyridine carboxylic acids are typically crystalline solids at room temperature.
Melting Point 140-160 °CThe presence of the carboxylic acid allows for strong intermolecular hydrogen bonding, suggesting a relatively high melting point. For comparison, 2-(4-methoxyphenoxy)propionic acid has a melting point of 158 °C.[6]
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the molecular weight and polar functional groups. Carboxylic acids often decompose before boiling at atmospheric pressure.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Sparingly soluble in water.The propanoic acid moiety will contribute to some aqueous solubility, which will be pH-dependent (increasing in basic conditions). The substituted pyridine ring is largely hydrophobic. Propanoic acid itself is miscible with water.[5]
pKa (Carboxylic Acid) 4.0 - 5.0The pKa of propanoic acid is approximately 4.87.[5] The electron-withdrawing nature of the chloropyridine ring is expected to slightly increase the acidity of the carboxylic acid.
pKa (Pyridinium ion) 2.0 - 3.0The pKa of the pyridinium ion is typically around 5.2. The electron-withdrawing chloro group and the electron-donating methoxy group will influence the basicity of the pyridine nitrogen. 2-methoxypyridines are known to have a less basic nitrogen atom.[1]
LogP 1.5 - 2.5The octanol-water partition coefficient is estimated based on the contributions of the chloro, methoxy, and propanoic acid functional groups. This suggests moderate lipophilicity.

Proposed Synthesis Methodology

A plausible synthetic route to 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid is proposed, starting from commercially available precursors. The causality behind the choice of reagents and reaction conditions is explained to provide a robust and reproducible protocol.

Diagram of Proposed Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrolysis A 5-Chloro-2-methoxy-4-methylpyridine C Ethyl 2-(5-chloro-2-methoxypyridin-4-yl)propanoate A->C LDA, THF, -78 °C B Ethyl 2-bromopropionate B->C D 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid C->D 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(5-chloro-2-methoxypyridin-4-yl)propanoate

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

  • Base Addition: Slowly add n-butyllithium (n-BuLi, 1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.

  • Substrate Addition: A solution of 5-chloro-2-methoxy-4-methylpyridine (1.0 eq) in anhydrous THF (20 mL) is added dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

  • Electrophile Addition: Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Hydrolysis to 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

  • Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water (3:1, 50 mL). Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M hydrochloric acid. A precipitate should form.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid.

Predicted Spectral Properties

The following spectral characteristics are predicted for 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid, based on known spectroscopic data for similar structures.[7][8]

SpectroscopyPredicted Chemical Shifts / WavenumbersInterpretation
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (br s, 1H), 8.2 (s, 1H), 7.5 (s, 1H), 4.1 (q, J=7.2 Hz, 1H), 3.9 (s, 3H), 1.5 (d, J=7.2 Hz, 3H)The broad singlet at ~12.5 ppm corresponds to the carboxylic acid proton. Two singlets in the aromatic region are expected for the pyridine protons. The methoxy group will appear as a singlet around 3.9 ppm. The propanoic acid CH and CH₃ will be a quartet and a doublet, respectively.
¹³C NMR (100 MHz, DMSO-d₆) δ 175, 163, 150, 145, 120, 115, 55, 45, 18The carbonyl carbon of the carboxylic acid will be the most downfield signal. Aromatic carbons will appear in the 115-163 ppm range. The methoxy carbon is expected around 55 ppm.
IR (KBr, cm⁻¹) 3200-2500 (br), 2950, 1710, 1600, 1480, 1250, 1100, 850Broad O-H stretch of the carboxylic acid. C-H stretching. C=O stretch of the carboxylic acid. C=C and C=N stretching of the pyridine ring. C-O stretching of the methoxy group and carboxylic acid. C-Cl stretching.
Mass Spectrometry (ESI-) m/z 214.0 [M-H]⁻The deprotonated molecule is the expected base peak in negative ion mode. Isotopic pattern for one chlorine atom (M and M+2 in a 3:1 ratio) should be observable.

Predicted Reactivity and Stability

The reactivity of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid is dictated by its functional groups.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring is generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing chloro group and the ring nitrogen. The methoxy group at the 2-position can be susceptible to cleavage under strong acidic conditions.[9][10][11]

  • C-Cl Bond: The chloro substituent can potentially participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.[9]

Stability: The compound is expected to be stable under normal laboratory conditions.[3] It should be stored in a cool, dry place away from strong oxidizing agents.[12] It is a combustible solid.

Diagram of Potential Reactions

Reactions A 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid B Ester Derivative A->B R'OH, H⁺ C Amide Derivative A->C R'₂NH, Coupling Agent D Alcohol Derivative A->D LiAlH₄ E Cross-Coupled Product A->E R'-B(OH)₂, Pd Catalyst

Caption: Potential chemical transformations of the target compound.

Potential Applications in Drug Discovery

The structural features of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid suggest several promising avenues for investigation in drug discovery.

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key binding element for various enzymes, including metalloproteinases and kinases.

  • Receptor Modulation: The substituted pyridine core can serve as a scaffold for developing ligands for a range of receptors.

  • Fragment-Based Drug Design: This molecule can be used as a starting fragment for the development of more complex and potent drug candidates.

The presence of both hydrogen bond donors and acceptors, along with a tunable lipophilic character, makes this compound an attractive candidate for lead optimization studies.

Conclusion

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid represents a novel chemical entity with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a detailed, albeit predictive, overview of its physicochemical properties, a plausible synthetic route, and its expected spectral characteristics and reactivity. It is our hope that this document will serve as a valuable resource for researchers and stimulate further investigation into the synthesis and applications of this promising compound.

References

Sources

Technical Guide: Structure Analysis of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

[1]

Executive Summary

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid is a chiral, heteroaromatic carboxylic acid.[1] Its structure comprises a tetra-substituted pyridine ring linked to a propanoic acid tail.[1] The steric and electronic interplay between the C5-Chlorine and the C4-alkyl substituent creates a unique conformational landscape that influences both its biological binding affinity and its spectroscopic signature.[1]

This guide details the physicochemical properties, spectroscopic elucidation strategies (


Physicochemical Profile & Structural Identity[1][2]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid
Molecular Formula

Molecular Weight 215.63 g/mol
Monoisotopic Mass 215.035 g/mol (for

)
Chirality One stereocenter at the

-carbon (C2 of the propanoic chain).[1][2][3] Exists as (R) and (S) enantiomers.[1][4]
Key Scaffold 2-Methoxy-5-chloropyridine
Electronic Environment

The pyridine ring is electron-deficient, but the 2-methoxy group acts as a strong

1
  • C5-Chloro: Inductively withdrawing (-I), deactivating the C5 position.[1]

  • C2-Methoxy: Mesomerically donating (+M), activating the ortho/para positions (C3/C5), though C5 is blocked by Chlorine.

  • C4-Propanoic Acid: The attachment point.[1] The steric bulk of the adjacent Chlorine (C5) restricts the rotation of the propanoic acid tail, potentially creating atropisomeric-like properties in low-temperature NMR.[1]

Spectroscopic Elucidation (The Core Analysis)

To validate the structure, researchers must distinguish this regioisomer from potential byproducts (e.g., C3-substituted isomers). The following protocols define the expected spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Analysis

The regiochemistry is confirmed by the coupling patterns of the two aromatic protons and the NOE (Nuclear Overhauser Effect) interactions.

Predicted

H NMR Data (400 MHz, DMSO-

)
Position

(ppm)
MultiplicityIntegrationAssignment Logic
COOH 12.0 - 12.5Broad Singlet1HCarboxylic acid proton (exchangeable).[1]
Py-H6 8.10 - 8.25Singlet1HDeshielded by adjacent N and Cl.[1] No vicinal coupling.
Py-H3 6.70 - 6.90Singlet1HShielded by adjacent OMe.[1] Upfield relative to H6.
OMe 3.80 - 3.90Singlet3HCharacteristic aromatic methoxy shift.[1]
CH (Alpha) 3.70 - 3.85Quartet (

Hz)
1HMethine proton of the propanoic chain.
CH

(Beta)
1.35 - 1.45Doublet (

Hz)
3HMethyl group coupled to the alpha-methine.[1]

Critical Diagnostic: The absence of vicinal coupling (


 Hz) between aromatic protons confirms the para-like separation (or 2,4,5-substitution pattern) where protons are at C3 and C6. If the substitution were at C3, one might see different coupling or shifts.
NOE Connectivity Diagram

To definitively prove the propanoic acid is at C4 (and not C3), an NOE experiment is required.

  • Irradiate OMe (3.8 ppm): Strong enhancement of Py-H3 .[1]

  • Irradiate CH (Alpha) (3.75 ppm): Enhancement of Py-H3 and Py-H6 (weak).

  • Differentiation: If the alkyl group were at C3 (adjacent to OMe), the NOE between OMe and the Alpha-CH would be significantly stronger.

NMR_ConnectivityOMeMethoxy (C2)δ 3.85 ppmH3Py-H3δ 6.80 ppmOMe->H3Strong NOE(Proves adjacency)H6Py-H6δ 8.20 ppmAlphaCHAlpha-CH (C4)δ 3.80 ppmAlphaCH->H3Med NOEAlphaCH->H6Weak NOE(Spatial prox.)ClChlorine (C5)Cl->H6DeshieldingCl->AlphaCHSteric Clash

Caption: NOE correlation network confirming the regiochemical orientation of substituents on the pyridine ring.

Mass Spectrometry (MS)[1]
  • Ionization Mode: ESI (-) is preferred for carboxylic acids (detection of

    
    ).[1] ESI (+) is also viable due to the basic pyridine nitrogen (
    
    
    ).[1]
  • Isotope Pattern: The presence of one Chlorine atom provides a distinct signature.

    • M (215): 100% relative abundance.

    • M+2 (217): ~32% relative abundance (characteristic

      
       ratio).[1]
      
  • Fragmentation (MS/MS):

    • Loss of

      
       (44 Da) from the carboxylic acid.
      
    • Loss of the methyl radical from the methoxy group.

Chiral Analysis & Separation

Since the molecule contains a chiral center at the propanoic acid attachment, enantiomeric purity is a critical quality attribute (CQA).

Chiral HPLC Method Development

Separation of the (R) and (S) enantiomers typically requires an immobilized polysaccharide column in normal phase or polar organic mode.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Note: Trifluoroacetic acid (TFA) is mandatory to suppress the ionization of the carboxylic acid and the pyridine nitrogen, sharpening the peak shape.

  • Detection: UV at 280 nm (Pyridine absorption).

Absolute Configuration Assignment

To assign (R) vs (S) without X-ray crystallography:

  • Chemical Correlation: Synthesize from a chiral precursor (e.g., (S)-methyl lactate derivative) via

    
     inversion or retention logic.
    
  • VCD (Vibrational Circular Dichroism): Compare experimental VCD spectra in solution with DFT-calculated spectra.

Synthetic Context & Impurity Profiling

Understanding the synthesis aids in identifying "Process Related Impurities" during structure analysis.

Likely Synthetic Route (Suzuki Coupling)[1][7]
  • Starting Material: 5-Chloro-2-methoxy-4-pyridineboronic acid [1].

  • Coupling Partner: Methyl 2-bromo-propionate or 2-chloro-propionate.[1]

  • Reaction: Pd-catalyzed cross-coupling.

  • Hydrolysis: Ester hydrolysis to the acid.

Impurity Markers
  • Protodeboronation: 5-Chloro-2-methoxypyridine (Mass 143).[1]

  • Homocoupling: Bi-pyridine species.

  • Regioisomer: If starting from a less selective halogenation, the 3-substituted isomer may be present.

Synthesis_WorkflowSM15-Chloro-2-methoxy-pyridine-4-boronic acidStep1Step 1: Suzuki Coupling(Pd catalyst, Base)SM1->Step1SM2Methyl 2-bromopropionateSM2->Step1InterIntermediate Ester(Racemic)Step1->InterStep2Step 2: Hydrolysis(LiOH/THF)Inter->Step2FinalTarget Acid(Racemic)Step2->FinalChiralSepChiral Resolution(HPLC/SFC)Final->ChiralSepIf pure enantiomer needed

Caption: Proposed synthetic pathway highlighting the origin of the racemic mixture and potential impurities.

References

  • PubChem. 2-(5-Chloro-2-methylphenoxy)propanoic acid (Analog Structural Data). National Library of Medicine. Available at: [Link][1]

  • Reich, H. J. "WinPLT NMR Coupling Analysis." University of Wisconsin-Madison.[1] (General reference for Pyridine coupling constants).

(Note: Specific spectral data for this exact intermediate is derived from high-confidence analog extrapolation and standard organic spectroscopy principles due to its status as a specialized research intermediate.)

The Ascendance of the 5-Chloro-2-Methoxypyridine Scaffold: A Technical Guide for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. However, the specific substitution pattern of a scaffold dictates its utility and potential. This guide delves into the 5-chloro-2-methoxypyridine core, a privileged scaffold that has gained significant traction in contemporary drug discovery. We will dissect its synthetic accessibility, explore its role in targeting critical disease pathways—from oncology to thrombosis—and provide a field-proven perspective on the structure-activity relationships and ADMET properties that make it a compelling building block for researchers, scientists, and drug development professionals.

Introduction: Why This Specific Scaffold Matters

In the vast universe of heterocyclic chemistry, pyridine derivatives are royalty, prized for their ability to engage in hydrogen bonding, their tunable electronic properties, and their metabolic stability. The 5-chloro-2-methoxypyridine moiety, however, offers a unique and powerful combination of features that render it particularly attractive for modern drug design.[1]

  • Strategic Reactivity: The chlorine atom at the 5-position is not merely a placeholder. It serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Hiyama couplings.[2] This allows for the controlled and diverse introduction of aryl or heteroaryl groups, enabling the rapid exploration of chemical space during lead optimization.

  • Metabolic and Physicochemical Modulation: The 2-methoxy group is a critical modulator of the scaffold's properties. It influences the molecule's conformation and can steer metabolism away from the pyridine ring itself.[1] Furthermore, the interplay between the electron-withdrawing chlorine and the electron-donating methoxy group fine-tunes the pyridine ring's basicity (pKa), which is crucial for controlling solubility, cell permeability, and off-target activity (e.g., hERG inhibition). A review of pyridine derivatives highlights that the presence of methoxy groups can significantly enhance antiproliferative activity.[3]

  • Bioactive Conformation: The substitution pattern creates a distinct electronic and steric profile, enabling specific interactions with biological targets. The scaffold has proven effective in the design of potent inhibitors for a range of enzyme classes, demonstrating its value as a pharmacophore.

This guide will provide an in-depth exploration of this scaffold, moving from its synthesis to its successful application in cutting-edge therapeutic programs.

The Synthetic Landscape: Accessing the Core

The primary route to 5-chloro-2-methoxypyridine derivatives begins with the synthesis of its precursor, 2,5-dichloropyridine. This key intermediate can be efficiently prepared from more readily available starting materials.

One robust and scalable method involves the chlorination of 2,5-dihydroxypyridine using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[4][5] The subsequent step involves a selective nucleophilic aromatic substitution (SNAr) to install the methoxy group.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Route A: From Dihydroxypyridine cluster_1 Route B: From 2-Chloropyridine cluster_2 Diversification A1 2,5-Dihydroxypyridine A2 2,5-Dichloropyridine A1->A2  POCl₃, 145°C Core 5-Chloro-2-methoxypyridine A2->Core  NaOMe, Methanol, Reflux B1 2-Chloropyridine B2 2-Alkoxypyridine B1->B2  NaOAlkyl, Alcohol B3 2-Alkoxy-5-chloropyridine B2->B3  Chlorination C1 Bioactive Derivatives Core->C1  Pd-Catalyzed Coupling (e.g., Suzuki) G cluster_pathway ALK/EGFR Signaling in NSCLC GF Growth Factors (EGF, etc.) EGFR EGFR GF->EGFR ALK_Ligand ALK Ligands ALK EML4-ALK (Fusion Protein) ALK_Ligand->ALK Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K ALK->Ras ALK->PI3K STAT3 JAK/STAT Pathway ALK->STAT3 Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation STAT3->Proliferation Inhibitor CHMFL-ALK/EGFR-050 (contains 5-chloro-2-methoxypyridine) Inhibitor->EGFR Inhibits Inhibitor->ALK Inhibits

Caption: Inhibition of oncogenic signaling by a 5-chloro-2-methoxypyridine derivative.

  • eIF-2-alpha kinase GCN2 Inhibition: Another example is an inhibitor of GCN2, a kinase involved in cellular stress responses that can be exploited by cancer cells. A patented compound, N-(4-(2-amino-8-ethylquinazolin-6-yl)-3,5-difluoropyridin-2-yl)-5-chloro-2-methoxypyridine-3-sulfonamide, demonstrated potent inhibition with an IC50 value of 7.32 nM. [6]

Metabolic Targets in Oncology
  • Monocarboxylate Transporter 4 (MCT4) Inhibition: Cancer cells exhibit altered metabolism, often relying on high rates of glycolysis even in the presence of oxygen (the Warburg effect). This leads to the production of large amounts of lactic acid, which must be exported to avoid intracellular acidification. MCT4 is a key transporter responsible for this lactate efflux. [7]A highly selective MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid , was developed as a chemical probe to study MCT4 biology. [7]This compound, which contains a substituted pyridine core related to our topic, effectively inhibited lactate efflux and reduced cancer cell viability, demonstrating the therapeutic potential of targeting this pathway. [7]

Antithrombotic Agents
  • Factor Xa (FXa) Inhibition: In the development of the blockbuster oral anticoagulant Rivaroxaban, a series of oxazolidinone derivatives were explored. [8]While the final drug contains a 5-chlorothiophene ring, the structure-activity relationship (SAR) studies extensively investigated related scaffolds, including chloropyridine derivatives. [8]This exploration underscores the utility of the chloro-substituted heteroaromatic motif in designing potent and selective enzyme inhibitors for non-oncology indications. The SAR revealed that while the 5-chlorothiophene was optimal, chloropyridine derivatives also showed activity, highlighting the privileged nature of this substitution pattern for binding in the S1 pocket of FXa. [8]

Structure-Activity Relationship (SAR) Insights

The effectiveness of the 5-chloro-2-methoxypyridine scaffold is highly dependent on the nature and position of the substituents attached to it. SAR studies reveal key trends for enhancing biological activity.

A comparative analysis of 2-methoxypyridine derivatives in anticancer screens showed that the introduction of halogen substituents on an appended aryl ring significantly increased cytotoxicity. [9]This aligns with broader findings that halogens like chlorine and bromine can enhance binding affinity through favorable interactions and by modulating electronic properties. [10]

Compound Series/Target Scaffold Modification Observation Implication
Anticancer Agents [9] Unsubstituted Phenyl Ring Minimal cytotoxic activity. A simple phenyl group is insufficient for potent activity.
Anticancer Agents [9] para-Bromo or para-Chloro on Phenyl Ring Notable increase in cytotoxicity against HCT-116, MCF-7, and A-549 cells. Halogenation at the para-position is a key strategy for improving potency in this series.
Factor Xa Inhibitors [8] 5-Chloropyridine Amide IC50 = 29 nM. The scaffold is a viable binder for the S1 pocket of FXa.
Factor Xa Inhibitors [8] 5-Chlorothiophene Amide IC50 = 0.7 nM. While active, the pyridine nitrogen was suboptimal compared to the thiophene sulfur for this specific target.
ML267 Analogs [1] Aryl group replaced with a thiadiazole. IC50 improved from 0.29 µM to ~0.6 µM. Bioisosteric replacement of larger aromatic groups can retain or slightly modify activity.

| ML267 Analogs [1]| 4-OMe group replaced with a methyl group. | IC50 worsened significantly from 0.29 µM to 14.5 µM. | The methoxy group was critical for potency, likely through specific hydrogen bond interactions or conformational effects. |

Key Takeaways from SAR:

  • The 5-chloro position is an excellent anchor point for introducing diversity via cross-coupling.

  • The nature of the group attached at this position is critical. Halogenated aryl rings often confer superior potency in anticancer compounds.

  • The 2-methoxy group is not just a synthetic artifact; it often plays a direct role in target engagement or in maintaining an optimal conformation and should be considered a key part of the pharmacophore.

ADMET Profile and Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for the success of any drug candidate. [11][12]The 5-chloro-2-methoxypyridine scaffold possesses features that can be rationally tuned to achieve a favorable pharmacokinetic profile.

  • Metabolic Stability: The pyridine ring itself is generally more resistant to metabolic degradation than a corresponding phenyl ring. The 2-methoxy group, however, presents a potential site for O-demethylation by cytochrome P450 enzymes. This can be a liability or an opportunity for creating active metabolites. The chlorine atom at the 5-position generally increases metabolic stability by shielding adjacent positions from oxidation. Computational ADME models are often used to predict these properties early in the design phase. [13]* Permeability and Oral Exposure: The overall lipophilicity (LogP) and polarity of the molecule, governed by the substituents attached to the core, will dictate its permeability and oral absorption. Studies on related fluorinated pyridine scaffolds have shown that strategic halogenation can significantly improve cell permeability and oral exposure by lowering the pKa of the pyridine nitrogen, which reduces charge at physiological pH. [14]* Safety Profile: A common liability for pyridine-containing drugs is the potential for hERG channel inhibition, which can lead to cardiotoxicity. The pKa of the pyridine nitrogen is a key determinant of hERG affinity. By tuning the electronics with the chloro and methoxy groups, and by designing molecules with a lower pKa, this risk can often be mitigated.

Conclusion and Future Outlook

The 5-chloro-2-methoxypyridine scaffold is more than just another building block; it is a versatile and highly functional platform for the development of sophisticated therapeutic agents. Its well-defined reactivity allows for systematic and efficient exploration of SAR, while its inherent physicochemical properties provide a solid foundation for constructing molecules with favorable ADMET profiles.

The successful application of this core in developing potent inhibitors for kinases, metabolic enzymes, and coagulation factors validates its status as a privileged structure in medicinal chemistry. As our understanding of disease biology continues to uncover novel targets, the rational application of proven scaffolds like 5-chloro-2-methoxypyridine will be paramount in accelerating the journey from hit identification to clinical candidate. Future work will likely see this core applied to new target classes and integrated into novel drug modalities, solidifying its importance in the pharmacopeia of the future.

References

  • Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. (2017). European Journal of Medicinal Chemistry. [Link]

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. (2005). Journal of Medicinal Chemistry. [Link]

  • N-(4-(2-amino-8- ethylquinazolin- 6-yl)-3,5- difluoropyridin-2- yl)-5-chloro-2- methoxypyridine- 3-sulfonamide Entry. (n.d.). BindingDB. [Link]

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2019). ACS Medicinal Chemistry Letters. [Link]

  • Discovery of N -(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... (2017). ResearchGate. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021). (2021). Duquesne University Institutional Repository. [Link]

  • Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product. (n.d.).
  • Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. (2021). Journal of Medicinal Chemistry. [Link]

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2021). Molecules. [Link]

  • Anticancer Screening and Structure Activity Relationship Study of Some Semicarbazides and 1,2,4-Triazolin-5-ones. (n.d.). Ingenta Connect. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • Synthesis method of 2-chloro-5-chloromethyl pyridine. (2018). Patsnap. [Link]

  • Absorption, distribution, metabolism and excretion (ADME) results of synthesized compounds. (n.d.). ResearchGate. [Link]

  • Scheme 1. Synthetic route for 6-chloro-2-methoxyacridine derivatives. (n.d.). ResearchGate. [Link]

  • Simple preparation method of 2, 5-dichloropyridine. (n.d.).
  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. (2005). ACS Publications. [Link]

  • Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. (2024). Bulgarian Chemical Communications. [Link]

  • ADME Properties of Drugs. (2008). Semantic Scholar. [Link]

Sources

Physicochemical Profiling of Pyridine-Substituted Propanoic Acids: Ionization Constants and Structural Implications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values of Pyridine-Substituted Propanoic Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Scaffold

Pyridine-substituted propanoic acids represent a critical class of ampholytic small molecules used as intermediates in pharmaceutical synthesis (e.g., antihistamines, thromboxane synthase inhibitors) and as ligands in crystal engineering. Structurally, they consist of a basic pyridine ring linked to an acidic propanoic acid tail.

Unlike simple carboxylic acids, these molecules exist primarily as zwitterions in aqueous solution near neutral pH.[1] Understanding their ionization constants (


) is not merely a matter of listing numbers; it requires dissecting the inductive effects transmitted through the saturated ethyl bridge and the electrostatic interactions between the pyridinium cation and the carboxylate anion.

This guide provides a structural analysis of the ionization behavior of the 2-, 3-, and 4-isomers, consolidates available physicochemical data, and details a self-validating potentiometric protocol for experimental determination.

Theoretical Framework: The Zwitterionic Equilibrium

To accurately model the solubility and binding behavior of these molecules, one must move beyond the simple Henderson-Hasselbalch approximation and consider the microscopic equilibria.

These molecules possess two ionizable centers:

  • The Pyridine Nitrogen: A basic center that becomes protonated (

    
    ) at low pH.
    
  • The Carboxylic Acid: An acidic center (

    
    ) that deprotonates to carboxylate (
    
    
    
    ).
Ionization Scheme

The dissociation proceeds in two steps, defined by the macroconstants


 and 

.
  • Step 1 (

    
    ):  Deprotonation of the carboxylic acid (forming the zwitterion).
    
  • Step 2 (

    
    ):  Deprotonation of the pyridinium ion (forming the anionic species).
    

The isoelectric point (


), where the net charge is zero and solubility is typically lowest, is calculated as:


Visualization of Species Distribution

The following diagram illustrates the protonation states from acidic to basic pH.

IonizationScheme Cation Cationic Form (H₂L⁺) (COOH, NH⁺) Zwitterion Zwitterionic Form (HL±) (COO⁻, NH⁺) Cation->Zwitterion pK₁ (Carboxyl) -H⁺ Zwitterion->Cation Anion Anionic Form (L⁻) (COO⁻, N) Zwitterion->Anion pK₂ (Pyridinium) -H⁺ Anion->Zwitterion

Caption: Stepwise dissociation pathway. The zwitterion is the dominant species between pK1 and pK2.

Quantitative Profiling: pKa Data and Structural Determinants

The position of the pyridine nitrogen relative to the propanoic acid chain (ortho/meta/para analogs) significantly influences the


 values due to the inductive effect (-I) . The positively charged pyridinium ring is an electron-withdrawing group (EWG).
Comparative Data Table

The following values represent a synthesis of experimental literature and high-confidence predictive models (ACD/Labs, EPISuite) [1, 2, 3].

CompoundCAS RNPosition

(COOH)

(Pyr-

)

(Isoelectric)
Structural Insight
3-(2-pyridyl)propanoic acid 15197-75-82 (Ortho)3.87 ± 0.105.58 ± 0.10~4.73Nitrogen is closest to carboxyl; strongest inductive withdrawal lowers

.
3-(3-pyridyl)propanoic acid 3724-19-43 (Meta)4.20 ± 0.105.70 ± 0.15~4.95Inductive effect diminishes with distance;

rises closer to unsubstituted acid.
3-(4-pyridyl)propanoic acid 6318-43-04 (Para)4.20 ± 0.105.82 ± 0.15~5.01Minimal steric hindrance; similar inductive profile to the 3-isomer.
Reference: Propanoic Acid79-09-4N/A4.87N/AN/ABaseline for carboxyl acidity without EWG.
Reference: Pyridine110-86-1N/AN/A5.25N/ABaseline for pyridine basicity.
Mechanism of Action
  • Carboxyl Acidity (

    
    ):  All isomers are more acidic (lower 
    
    
    
    ) than unsubstituted propanoic acid (4.87). The protonated pyridinium ring exerts a field effect that stabilizes the resulting carboxylate anion. The 2-pyridyl isomer shows the most significant drop (~1.0 log unit) due to proximity.
  • Pyridinium Basicity (

    
    ):  The presence of the anionic carboxylate tail (formed after 
    
    
    
    ) slightly stabilizes the protonated pyridinium via electrostatic attraction, often raising the
    
    
    slightly above that of unsubstituted pyridine (5.25).

Experimental Protocol: Potentiometric Determination

For drug development applications, reliance on predicted values is insufficient. The following protocol outlines the Potentiometric Titration method, the gold standard for zwitterions.

Requisites[3]
  • Apparatus: Automatic titrator (e.g., Mettler Toledo or Metrohm) with a combined glass Ag/AgCl electrode.

  • Titrant: Carbonate-free 0.1 M KOH (standardized).

  • Solvent: Degassed ultrapure water (maintain

    
    C).
    
  • Ionic Strength adjuster: 0.1 M KCl (to maintain constant activity coefficients).

Workflow Diagram

TitrationWorkflow Start Sample Preparation Dissolve 0.5-1.0 mmol substance in 50 mL 0.1 M KCl Acidification Acidification Add excess HCl to fully protonate (Start at pH ~2.0) Start->Acidification Calibration Electrode Calibration Four-buffer system (pH 2, 4, 7, 10) Determine slope efficiency (>98%) Acidification->Calibration Parallel Step Titration Titration Loop Dose 0.1 M KOH (dynamic increments) Record E (mV) after stability drift <0.5 mV/min Acidification->Titration Calibration->Titration Calculation Data Analysis Bjerrum Plot or Non-linear Least Squares Calculate pKa1 and pKa2 Titration->Calculation

Caption: Standardized potentiometric titration workflow for ampholytic substances.

Critical Technical Notes (Self-Validating Steps)
  • The Acid Start: Because these are zwitterions, dissolving them in water yields a pH near the isoelectric point (pH 4-5). You must add excess HCl (e.g., 2 equivalents) to start the titration from the fully cationic species (

    
    ).
    
  • Bjerrum Analysis: Plot the average number of protons bound per molecule (

    
    ) vs. pH.
    
    • 
       corresponds to 
      
      
      
      .
    • 
       corresponds to 
      
      
      
      .
  • Concentration Check: Ensure sample concentration is

    
     M to generate a distinct buffer signal above the solvent background.
    

Applications & Implications

Drug Design (Bioisosteres)

These molecules serve as non-natural amino acid analogs (lacking the


-amine).
  • Solubility: At physiological pH (7.4), the 3- and 4-isomers exist predominantly as the anion (

    
    ), ensuring high aqueous solubility.
    
  • Binding: The pyridine nitrogen remains available for hydrogen bonding or metal coordination in the active site of metalloenzymes.

Crystal Engineering

The zwitterionic nature allows for the formation of robust "charge-assisted hydrogen bonds" in the solid state.

  • Coordination Polymers: 3-(3-pyridyl)propanoic acid is a proven ligand for constructing Ag(I) and Zn(II) coordination polymers, where the carboxylate bridges metal centers and the pyridine nitrogen coordinates axially [4].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 259624, 3-(Pyridin-3-yl)propanoic acid. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compilation. Organic Chemistry Data. Retrieved from [Link]

Sources

A Technical Guide to the Identification of Metabolites of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The metabolic fate of a new chemical entity (NCE) is a critical determinant of its pharmacokinetic profile, efficacy, and potential for toxicity. This technical guide provides a comprehensive framework for the identification and structural elucidation of metabolites of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid, a compound featuring a substituted pyridine ring and a carboxylic acid moiety. We will explore the predicted metabolic pathways based on its chemical structure, detail the strategic application of in vitro and in vivo experimental systems, and provide robust, step-by-step protocols for sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and regulatory considerations, grounded in authoritative scientific principles.

Introduction: The Critical Role of Metabolite Identification

In drug discovery and development, understanding how a candidate molecule is transformed within a biological system is paramount. This process, known as biotransformation or metabolism, can significantly alter a drug's activity, duration of action, and safety profile.[1] Early identification of metabolic pathways helps to pinpoint "metabolic soft spots" in a molecule, guiding medicinal chemists in designing compounds with improved stability and pharmacokinetic properties.[2]

Furthermore, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines on the safety testing of drug metabolites.[3][4] The "Metabolites in Safety Testing" (MIST) guidance requires the evaluation of any human metabolite that is observed at concentrations greater than 10% of the total drug-related exposure at steady state.[5] It also emphasizes the need to assess metabolites that are uniquely formed in humans or are present at disproportionately higher concentrations in humans compared to the animal species used in toxicology studies.[6][7] Therefore, a systematic and rigorous approach to metabolite identification is not just a scientific necessity but a regulatory requirement to prevent delays in drug development.[5]

This guide focuses on 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid. Its structure presents several key features of interest for metabolic transformation: a pyridine ring susceptible to oxidation, a methoxy group that can be demethylated, and a carboxylic acid group that is a prime candidate for conjugation.

Predicted Metabolic Pathways

The structure of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid allows for the prediction of several likely metabolic transformations mediated by Phase I and Phase II enzymes. Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism, responsible for 70-80% of drug biotransformations.[8][9] Phase II reactions typically involve the conjugation of polar endogenous molecules to the parent drug or its Phase I metabolites, facilitating their excretion.[10]

Phase I Reactions (Primarily CYP-mediated):

  • O-Demethylation: The methoxy group (-OCH₃) on the pyridine ring is a common site for oxidative cleavage, resulting in a hydroxylated pyridine metabolite and the release of formaldehyde. This is a very common pathway for methoxy-containing aromatic rings.

  • Hydroxylation: The pyridine ring or the aliphatic side chain could undergo hydroxylation, adding a hydroxyl group (-OH).

  • N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide, a known metabolic pathway for pyridine-containing compounds.[11]

Phase II Reactions (Conjugation):

  • Acyl Glucuronidation: The carboxylic acid moiety is a primary target for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).[10] The resulting acyl glucuronide is a highly polar metabolite readily excreted in urine or bile. It is crucial to characterize these metabolites, as acyl glucuronides can be chemically reactive and have been implicated in the toxicity of some carboxylic acid-containing drugs.[12][13][14]

  • Glycine Conjugation: Carboxylic acids can also be conjugated with amino acids, most commonly glycine.[10]

The following diagram illustrates these predicted primary metabolic pathways.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid M1 O-Demethylation (+ Hydroxypyridine Metabolite) parent->M1 CYP450 M2 Aromatic Hydroxylation (+ Hydroxy Metabolite) parent->M2 CYP450 M3 N-Oxidation (+ N-Oxide Metabolite) parent->M3 CYP450 M4 Acyl Glucuronidation (+ Glucuronide Conjugate) parent->M4 UGTs M5 Glycine Conjugation (+ Glycine Conjugate) parent->M5 Acyl-CoA Synthetase Glycine N-acyltransferase M1->M4 UGTs

Caption: Predicted Phase I and Phase II metabolic pathways for the parent compound.

A Strategic Workflow for Metabolite Identification

A tiered, systematic approach is the most efficient strategy for comprehensive metabolite identification. This process begins with simple in vitro systems to generate metabolites and compare profiles across species, and progresses to in vivo studies to confirm the presence and understand the exposure of these metabolites in a complete biological system.[15]

G cluster_invitro In Vitro Stage: Discovery & Profiling cluster_invivo In Vivo Stage: Confirmation & Quantification cluster_analysis Analytical Stage: Identification HLM Human Liver Microsomes (HLM) HEP Cryopreserved Hepatocytes (Human & Preclinical Species) LCMS LC-MS/MS Analysis (High-Resolution MS) HLM->LCMS Generate Metabolites PK Animal PK Studies (Rat, Dog) HEP->PK Guide Species Selection HEP->LCMS Generate Metabolites Human First-in-Human Studies PK->LCMS Collect Samples (Plasma, Urine) Human->LCMS Collect Samples (Plasma, Urine) Elucidation Structural Elucidation (MS/MS Fragmentation) LCMS->Elucidation MIST MIST Evaluation Elucidation->MIST Inform Safety Assessment

Caption: General workflow for drug metabolite identification and safety assessment.

In Vitro Methodologies: The First Look

In vitro metabolism studies are the cornerstone of early metabolite profiling.[16] They are rapid, cost-effective, and provide critical data to compare metabolic pathways between preclinical toxicology species and humans, which is a key objective of the MIST guidelines.[17]

Rationale for Experimental System Selection
  • Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, where most Phase I (CYP) and some Phase II (UGT) enzymes are located. They are excellent for initial screening of CYP- and UGT-mediated metabolism but require the addition of external cofactors (e.g., NADPH for CYPs, UDPGA for UGTs).[16]

  • Cryopreserved Hepatocytes: These are whole liver cells that contain the full complement of metabolic enzymes (Phase I and II) and endogenous cofactors. They provide a more physiologically relevant system and are considered the "gold standard" for in vitro cross-species comparisons and predicting in vivo metabolism.[2]

Detailed Protocol: Incubation with Human Liver Microsomes (HLM)

This protocol is designed to identify metabolites from both Phase I and Phase II pathways. It incorporates self-validating controls to ensure the integrity of the results.

Materials:

  • 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid (Test Article), 10 mM in DMSO

  • Pooled Human Liver Microsomes (protein concentration ~20 mg/mL)

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA), 50 mM solution

  • Ice-cold Acetonitrile with internal standard (e.g., 100 ng/mL Tolbutamide)

Procedure:

  • Preparation: Thaw HLM and other reagents on ice. Prepare a master mix of potassium phosphate buffer and HLM to a final protein concentration of 1 mg/mL.

  • Incubation Setup: In separate microcentrifuge tubes, set up the following conditions in triplicate:

    • Condition A (Phase I & II): 479 µL HLM master mix + 1 µL Test Article (final conc. 20 µM) + 10 µL NADPH system + 10 µL UDPGA.

    • Condition B (Phase I only): 489 µL HLM master mix + 1 µL Test Article + 10 µL NADPH system.

    • Control 1 (No Phase I Cofactor): 489 µL HLM master mix + 1 µL Test Article + 10 µL UDPGA. (Validates CYP-dependence).

    • Control 2 (No Test Article): 490 µL HLM master mix + 10 µL NADPH system + 10 µL UDPGA. (Background control).

  • Initiation: Pre-warm the tubes at 37°C for 5 minutes. Initiate the reaction by adding the cofactors (NADPH/UDPGA) or Test Article as specified above.

  • Incubation: Incubate all tubes in a shaking water bath at 37°C. Collect time points at 0, 15, 30, 60, and 120 minutes.

  • Termination (Quenching): To stop the reaction at each time point, add 2 volumes (1 mL) of ice-cold acetonitrile with internal standard to the 0.5 mL incubation mixture.

  • Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Final Sample: Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

In Vivo Methodologies: Confirmation in a Systemic Context

In vivo studies are essential to confirm that metabolites identified in vitro are also formed in a living organism and to accurately quantify their exposure in circulation.[15]

Rationale and Study Design

A typical study involves administering the test article to at least two preclinical species (e.g., rat and dog) and collecting biological matrices over time. The choice of species should ideally be guided by in vitro data, selecting those that best mimic the human metabolic profile.

Key Parameters:

  • Dosing: A single dose, often at a level expected to be pharmacologically active.

  • Sample Collection: Blood (for plasma) is collected at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) to assess the pharmacokinetic profile of the parent drug and its metabolites. Urine and feces are often collected over 24 or 48 hours to create a mass balance and identify excretory metabolites.

Protocol: Sample Preparation via Protein Precipitation

Protein precipitation is a rapid and effective method for cleaning up plasma samples prior to analysis.

Materials:

  • Collected plasma samples, stored at -80°C

  • Ice-cold Acetonitrile with internal standard

Procedure:

  • Thawing: Thaw plasma samples on ice.

  • Precipitation: In a microcentrifuge tube, add 3 volumes of ice-cold acetonitrile with internal standard to 1 volume of plasma (e.g., 300 µL to 100 µL plasma).

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Extraction: Carefully transfer the supernatant to a clean vial or well plate for LC-MS/MS analysis, avoiding the protein pellet.

Analytical Identification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite identification due to its exceptional sensitivity and specificity.[18][19] It combines the separation power of liquid chromatography with the mass-resolving capability of mass spectrometry.[20]

Data Interpretation Strategy

Metabolite identification is a process of detection and deduction. High-resolution mass spectrometry (HRMS), such as on a Q-TOF or Orbitrap instrument, provides accurate mass measurements, which can be used to determine the elemental composition of a potential metabolite.[21] The process involves searching the full-scan MS data for masses corresponding to predicted biotransformations of the parent drug. Once a potential metabolite is detected, MS/MS fragmentation is performed to elucidate its structure.

Biotransformation Mass Change (Da) Elemental Composition Change Commonly Involved Enzyme
Hydroxylation+15.9949+OCytochrome P450 (CYP)
O-Demethylation-14.0157-CH₂Cytochrome P450 (CYP)
N-Oxidation+15.9949+OCytochrome P450 (CYP)
Glucuronidation+176.0321+C₆H₈O₆UDP-glucuronosyltransferase (UGT)
Glycine Conjugation+57.0215+C₂H₃NOGlycine N-acyltransferase
Dehydrogenation-2.0156-H₂Dehydrogenase
Protocol: LC-MS/MS Analysis

This protocol provides a general starting point for analyzing samples for metabolites of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid.

Instrumentation:

  • UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Waters Xevo G2-S QTof, Thermo Fisher Q Exactive).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes to ensure detection of all metabolites.

  • Acquisition Mode: Data-dependent acquisition (DDA). A full MS scan is performed, followed by MS/MS scans on the most abundant ions detected in the full scan.

  • Full Scan Range: m/z 100-1000.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate informative fragment spectra.

G data_acquisition Data Acquisition Full Scan MS Detects all ions in a mass range Data-Dependent MS/MS Triggers fragmentation of most intense ions data_processing Data Processing Extract Ion Chromatograms (EICs) Search for predicted m/z of metabolites Compare to Blank/Control Identify metabolite peaks data_acquisition:f4->data_processing:f1 Generate Data structural_elucidation Structural Elucidation Analyze MS/MS Spectra Compare fragment ions to parent drug Identify site of modification Propose Metabolite Structure data_processing:f4->structural_elucidation:f1 Confirm Hits

Caption: Logical workflow for LC-MS/MS data analysis in metabolite identification.

Conclusion

The identification of metabolites for a novel compound like 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid is a systematic, multi-faceted process that is integral to modern drug development. By combining predictive analysis based on chemical structure with a tiered experimental approach—from in vitro incubations with liver microsomes and hepatocytes to definitive in vivo studies—researchers can build a comprehensive metabolic map. The rigorous application of advanced analytical techniques, particularly high-resolution LC-MS/MS, is essential for the structural elucidation of these metabolites. This structured approach not only satisfies scientific curiosity but is fundamental to fulfilling regulatory safety requirements, ensuring that the metabolic profile in humans is adequately covered by preclinical toxicology species. Ultimately, a thorough understanding of a drug's metabolism is a critical step in delivering safe and effective medicines.

References

  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S.
  • Guidance for Industry on Safety Testing of Drug Metabolites; Availability - Federal Register. (2008). Federal Register.
  • FDA Revises Guidance on Safety Testing of Drug Metabolites - RAPS. (2016). Regulatory Affairs Professionals Society (RAPS).
  • Safety Testing of Drug Metabolites - FDA. (2020). U.S.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC.
  • Guidance Updated by U.S. FDA for Safety Testing of Drug Metabolites - WuXi AppTec. (2021). WuXi AppTec.
  • LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma - Longdom Publishing. (2025). Longdom Publishing.
  • Acyl glucuronide drug metabolites: toxicological and analytical implic
  • Acyl glucuronides: the good, the bad and the ugly - PubMed. (2010).
  • Acyl Glucuronides of Carboxylic acid-containing Drugs - Hypha Discovery. Hypha Discovery.
  • Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020). Technology Networks.
  • Metabolic Changes of Drugs and Rel
  • In Vivo Oxidative Cleavage of a Pyridine-Carboxylic Acid Ester Metabolite of Nifedipine. (1989). Biochemical Pharmacology.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC.
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012). Journal of Medicinal Chemistry.
  • In vitro test methods for metabolite identification: A review - SciSpace. (2018). SciSpace.
  • What Are Metabolite Profiling & Identific
  • What's the importance of cytochrome P450 metabolism? - Optibrium. (2024). Optibrium.
  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (2025).
  • Metabolite Identification by Mass Spectrometry - International Journal of Pharmaceutical Research and Allied Sciences. International Journal of Pharmaceutical Research and Allied Sciences.
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC. (2023).
  • Metabolite Profiling and Identification (MetID) | Cyprotex - Evotec. Cyprotex.
  • Metabolism-guided drug design - MedChemComm (RSC Publishing). (2013). Royal Society of Chemistry.

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Troubleshooting & Optimization

Technical Support Center: Enantioseparation of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separations Technical Support Hub. Ticket ID: #CHIRAL-PYR-PROP-001 Assigned Scientist: Dr. A. Vance, Senior Applications Chemist Status: Open

Executive Summary & Molecule Analysis

You are attempting to resolve the enantiomers of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid . This molecule presents a classic but distinct challenge in chiral chromatography:

  • The Chiral Center: Located at the

    
    -position of the propanoic acid moiety. This structural class (2-arylpropanoic acids) behaves similarly to "profens" (e.g., Ibuprofen, Naproxen).
    
  • The Acidic Functionality: The carboxylic acid (pKa

    
     4.2–4.5) requires strict pH control. Without suppression, the molecule will exist in an equilibrium between its neutral and ionic forms, causing severe peak tailing and loss of chiral recognition.
    
  • The Heterocycle: The 5-chloro-2-methoxypyridine ring is electron-deficient and lipophilic. While the pyridine nitrogen is typically basic, the electron-withdrawing chlorine and methoxy groups significantly reduce its basicity, making the carboxylic acid the dominant functional group for method development.

Recommendation Strategy: We will prioritize Immobilized Polysaccharide Phases (Chiralpak IA/IC) due to their solvent versatility, allowing us to use chlorinated solvents that favor the solubility of the chloro-pyridine moiety.

Method Development Protocol

Do not rely on trial and error. Follow this logic-gated workflow to establish a robust method.

Phase A: Column Selection
  • Primary Choice: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why? Immobilized phases allow the use of "forbidden" solvents like Dichloromethane (DCM) and Ethyl Acetate, which are often necessary to dissolve halogenated pyridine derivatives.

  • Secondary Choice: Chiralpak AD-H or OD-H (Coated phases). Warning: These are restricted to alkane/alcohol mobile phases.

Phase B: Mobile Phase Screening (Normal Phase)

The separation mechanism relies on hydrogen bonding and dipole-dipole interactions. Water interferes with these in Normal Phase (NP), so we use non-polar solvents.

ParameterRecommended ConditionTechnical Rationale
Base Solvent n-Hexane / IPA (90:10)Standard starting point for NP.
Alternative n-Hexane / Ethanol (90:10)Ethanol is a stronger modifier; often improves peak shape for pyridines.
The Critical Additive 0.1% Trifluoroacetic Acid (TFA) MANDATORY. You must protonate the carboxylic acid (R-COOH) to prevent ionic interaction with the silica support and ensure the analyte interacts with the chiral selector as a neutral species.
Flow Rate 1.0 mL/minStandard analytical flow.
Temperature 25°CLower temperatures (15-20°C) can sometimes improve resolution (

) by reducing molecular rotation, enhancing the "fit" into the chiral groove.
Phase C: The "Secret Weapon" (Immobilized Only)

If standard NP fails, switch to Non-Standard Solvents (Only on IA, IB, IC, ID, IG):

  • Mobile Phase: n-Hexane / DCM / Ethanol (85 : 10 : 5) + 0.1% TFA.[1]

  • Logic: The DCM component interacts favorably with the chloro-pyridine ring, potentially altering the conformation of the molecule in the stationary phase pores to trigger separation.

Interactive Troubleshooting Guide (FAQs)

Q1: "I see a single broad peak with a long tail. Is my column dead?"

  • Diagnosis: Likely not. This is a classic "Ionization Mismatch."

  • The Fix: Check your mobile phase preparation. Did you add TFA?

    • Mechanism:[1][2][3][4] Without acid, the carboxylate anion (

      
      ) binds non-specifically to residual silanols on the silica backbone of the column. This "stuck" analyte drags behind the main peak.
      
    • Action: Remake mobile phase with 0.1% TFA . If already present, increase to 0.2% .

Q2: "My sample precipitates in the mobile phase (Hexane/IPA)."

  • Diagnosis: The polar carboxylic acid and lipophilic pyridine ring create conflicting solubility profiles.

  • The Fix:

    • Dissolve the sample in 100% Ethanol or IPA first, then dilute with Hexane.

    • Switch to Polar Organic Mode (POM): Use 100% Acetonitrile (with 0.1% TFA) or MeOH/ACN mixtures. Note: This often works better on Chiralpak IC or Chiralcel OD-RH (Reversed Phase).

Q3: "I have two peaks, but they are not fully separated (Resolution < 1.5)."

  • Diagnosis: Insufficient Selectivity (

    
    ).
    
  • The Fix:

    • Lower the % Alcohol: Change from 90:10 to 95:5 or 98:2. This increases retention (

      
      ) and often resolution.
      
    • Swap the Alcohol: If using IPA, switch to Ethanol or Methanol. The steric bulk of the alcohol changes the solvation shell around the chiral selector.

    • Temperature Effect: Lower the column oven to 10°C.

Decision Logic Visualization

The following diagram illustrates the critical decision path for resolving this specific acidic intermediate.

G Start Start: 2-(5-Chloro-2-methoxypyridin-4-yl) propanoic acid ColSelect Select Column: Immobilized (IA/IC) Preferred Start->ColSelect MP_Select Mobile Phase A: Hexane/IPA (90:10) + 0.1% TFA ColSelect->MP_Select Check_Sol Is Sample Soluble? MP_Select->Check_Sol Check_Tailing Peak Tailing? Check_Sol->Check_Tailing Yes Sol_Fix Action: Dissolve in EtOH/DCM or Switch to Polar Organic Mode Check_Sol->Sol_Fix No Check_Res Resolution (Rs) > 1.5? Opt_Sep Action: Switch Alcohol (IPA -> EtOH) or Lower Temp (10°C) Check_Res->Opt_Sep No (Partial Sep) Success Method Validated Check_Res->Success Yes Check_Tailing->Check_Res No Add_TFA Action: Increase TFA to 0.2% Check System pH Check_Tailing->Add_TFA Yes (Asymmetry > 1.2) Sol_Fix->Check_Tailing Add_TFA->Check_Res Opt_Sep->Success

Caption: Workflow for optimizing chiral resolution of acidic pyridine derivatives. Note the critical checkpoint for TFA addition to suppress ionization.

References & Grounding
  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Standard protocol for immobilized polysaccharide columns and solvent versatility).[4]

  • Journal of Chromatography A. Enantioseparation of 2-arylpropionic acid derivatives. (Establishes the baseline behavior for profen-like acids).

  • Sigma-Aldrich (MilliporeSigma). HPLC Troubleshooting Guide: Peak Tailing. (Mechanistic explanation of silanol interactions with acidic analytes).

  • Chiral Technologies Application Note. Separation of Acidic Compounds. (Specific guidance on TFA/Formic acid additives for carboxylic acid resolution).

Sources

Technical Support Center: Optimizing Aqueous Solubility of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for optimizing the aqueous solubility of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and actionable troubleshooting for your experimental work. Here, we synthesize established principles of physical chemistry with practical, field-tested methodologies to empower you to overcome solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the aqueous solubility of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid?

A1: The aqueous solubility of this compound, an acidic molecule, is predominantly governed by the solution's pH. Its chemical structure, characterized by a carboxylic acid group, means that its degree of ionization is pH-dependent. In its ionized (deprotonated) form, the molecule is significantly more polar and, therefore, more soluble in aqueous media. Other contributing factors include the intrinsic solubility of the unionized form, temperature, and the presence of co-solvents or excipients.

Q2: How does pH manipulation enhance the solubility of this acidic compound?

A2: For a weak acid like 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid, increasing the pH of the aqueous buffer above its pKa will shift the equilibrium towards the deprotonated, more soluble carboxylate form. This relationship is described by the Henderson-Hasselbalch equation.[1][2][3] By preparing buffers with a pH greater than the compound's pKa, a significant increase in solubility can be achieved.

Q3: What is the predicted pKa of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid and how does it guide my experiments?

Q4: Can I use co-solvents to improve solubility, and which ones are recommended?

A4: Yes, co-solvents are a common and effective method for increasing the solubility of poorly soluble compounds.[4][5][6] They work by reducing the polarity of the aqueous medium, which can better accommodate the less polar, unionized form of the drug. For this compound, water-miscible organic solvents such as ethanol, propylene glycol, polyethylene glycol (PEG), and DMSO are suitable choices.[7] It is important to start with low percentages of the co-solvent (e.g., 1-10%) and empirically determine the optimal concentration that enhances solubility without negatively impacting downstream assays.

Q5: Is salt formation a viable strategy for this compound?

A5: Absolutely. Converting an acidic drug into a salt is a widely used and highly effective technique to enhance its solubility and dissolution rate.[8][9][10][11][12] By reacting 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid with a suitable base (counter-ion), a salt form with improved aqueous solubility can be generated. Common counter-ions for acidic drugs include sodium, potassium, calcium, and various amines like tromethamine (Tris). The selection of the optimal salt form often requires screening different counter-ions.[8][9]

Troubleshooting Guide

Issue 1: My compound precipitates out of solution, even in a buffered system.

  • Root Cause Analysis:

    • Incorrect pH: The pH of your buffer may be too close to or below the pKa of the compound, favoring the less soluble, unionized form.

    • Buffer Capacity Exceeded: If you are adding a stock solution of your compound (e.g., in DMSO) to the buffer, the localized concentration may overwhelm the buffer's ability to maintain the target pH, leading to precipitation.

    • Common Ion Effect: If your buffer contains an ion that is also the counter-ion of a salt form of your drug, it can suppress solubility.[13]

    • Low Intrinsic Solubility: The inherent solubility of the unionized form of the compound might be extremely low.

  • Solutions:

    • Verify and Adjust pH: Measure the final pH of your solution after adding the compound. Prepare a new buffer with a pH at least 2 units higher than the compound's pKa.

    • Slow Addition and Stirring: Add the compound stock solution dropwise to the buffer while vigorously stirring to ensure rapid dispersion and prevent localized concentration effects.

    • Increase Buffer Strength: Consider using a higher concentration buffer to better resist pH changes upon addition of your compound.

    • Introduce a Co-solvent: Add a small percentage (e.g., 5-10%) of a suitable co-solvent like ethanol or PEG 400 to the buffer to increase the intrinsic solubility of the unionized form.[7]

Issue 2: I am observing inconsistent solubility results between experiments.

  • Root Cause Analysis:

    • Equilibration Time: You may not be allowing sufficient time for the solution to reach equilibrium.

    • Temperature Fluctuations: Solubility is temperature-dependent. Variations in ambient temperature can affect your results.

    • Solid-State Form: The compound may exist in different polymorphic or amorphous forms, each with its own solubility profile.[14][15]

    • Inaccurate pH Measurement: Poorly calibrated pH meters or variations in buffer preparation can lead to inconsistencies.

  • Solutions:

    • Standardize Equilibration: Implement a consistent and adequate equilibration time for all experiments (e.g., 24-48 hours) with continuous agitation.

    • Control Temperature: Perform experiments in a temperature-controlled environment.

    • Characterize Solid Form: If possible, analyze the solid form of your compound before and after the solubility experiment (e.g., using XRPD) to check for any changes in crystallinity.

    • Calibrate pH Meter Regularly: Ensure your pH meter is calibrated daily with fresh, certified standards.

Experimental Protocols

Protocol 1: Determination of pKa and Intrinsic Solubility

This protocol outlines a foundational experiment to characterize your compound, which is essential for developing a rational solubility optimization strategy.

Materials:

  • 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

  • Potassium phosphate monobasic and dibasic (or other suitable buffer reagents)

  • Deionized water

  • Calibrated pH meter

  • Analytical balance

  • HPLC with a suitable column and detection method

  • Thermostatted shaker

Procedure:

  • Prepare a series of buffers: Create a range of buffers with varying pH values (e.g., from pH 2 to 8 in 0.5 unit increments).

  • Prepare saturated solutions: Add an excess amount of the solid compound to each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibrate: Place the vials in a thermostatted shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample preparation: After equilibration, filter the samples through a 0.22 µm syringe filter to remove undissolved solids.

  • Dilute and analyze: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: Plot the logarithm of the solubility against the pH. The resulting pH-solubility profile can be used to determine the intrinsic solubility (solubility at low pH) and the pKa (the pH at which the solubility begins to increase significantly).

Visualizing the pH-Solubility Relationship

The following diagram illustrates the expected relationship between pH and the solubility of an acidic compound like 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid.

G cluster_0 Low pH (< pKa) cluster_1 High pH (> pKa) A Unionized Form (HA) Low Solubility B Ionized Form (A-) High Solubility A->B Increasing pH

Caption: pH-dependent ionization and solubility.

Protocol 2: Co-solvent Screening for Enhanced Solubility

This workflow allows for the systematic evaluation of different co-solvents to improve the solubility of your compound.

Materials:

  • 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

  • Selected buffer (at a pH where solubility is still a challenge, e.g., pH 7.4)

  • Co-solvents: Ethanol, Propylene Glycol, PEG 400, DMSO

  • Analytical balance

  • HPLC system

Procedure:

  • Prepare co-solvent buffer systems: For each co-solvent, prepare a series of solutions with increasing concentrations (e.g., 5%, 10%, 20% v/v) in your chosen buffer.

  • Determine solubility: Using the same method as in Protocol 1 (steps 2-5), determine the solubility of your compound in each co-solvent/buffer mixture.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested. This will allow you to identify the most effective co-solvent and its optimal concentration range.

Co-solvent Screening Workflow

G Start Start: Low Solubility in Aqueous Buffer Prepare Prepare Buffer + Co-solvent (5%, 10%, 20%) Start->Prepare Equilibrate Add Excess Compound & Equilibrate (24h) Prepare->Equilibrate Analyze Filter & Analyze Concentration (HPLC) Equilibrate->Analyze Evaluate Evaluate Solubility Enhancement Analyze->Evaluate Evaluate->Prepare Unsuccessful (Try another co-solvent) End End: Optimized Formulation Evaluate->End Successful

Caption: Workflow for co-solvent screening.

Data Summary Table

StrategyVariableExpected OutcomeConsiderations
pH Adjustment Buffer pHIncreased solubility at pH > pKaEnsure pH is compatible with downstream applications.
Co-solvents % Co-solvent (v/v)Increased solubility with increasing concentrationPotential for compound precipitation upon dilution; co-solvent may interfere with assays.
Salt Formation Counter-ion SelectionSignificantly higher intrinsic solubility of the salt formRequires chemical synthesis and characterization; potential for disproportionation at certain pH values.

References

  • Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK, 3(4), 359-362. Available from: [Link]

  • Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium - FlexiPrep. (n.d.). FlexiPrep. Available from: [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024, August 27). Microbe Notes. Available from: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2015, December 24). ResearchGate. Available from: [Link]

  • Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 399(1-2), 56-62. Available from: [Link]

  • Enhancing the Aqueous Solubility and Permeability of Poorly Water-Soluble Compounds. (2018, February 26). Pharmanews.asia. Available from: [Link]

  • Salt Selection in Drug Development. (2026, February 13). Pharmaceutical Technology. Available from: [Link]

  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016, November 13). Semantic Scholar. Available from: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). BJC. Available from: [Link]

  • Salt Selection. (2016, June 20). Basicmedical Key. Available from: [Link]

  • (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2025, August 6). ResearchGate. Available from: [Link]

  • Cosolvent. (n.d.). Wikipedia. Available from: [Link]

  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016, February 28). Journal of Drug Discovery and Therapeutics. Available from: [Link]

  • 2-(5-Chloro-2-methylphenoxy)propanoic acid. (n.d.). PubChem. Available from: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). Journal of Pharmaceutical Investigation. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). CHIMIA International Journal for Chemistry. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). Journal of Medicinal Chemistry. Available from: [Link]

Sources

Preventing racemization of chiral 2-pyridyl propanoic acids during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Racemization in -Heteroaryl Carboxylic Acids

Ticket ID: #PYR-PROP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Achilles' Heel" of Coupling

You are likely experiencing loss of optical purity (low enantiomeric excess,


) when coupling chiral 2-pyridyl propanoic acids. This is not  user error; it is an intrinsic chemical liability of the substrate.

The Root Cause: The pyridine nitrogen is electron-withdrawing. When you activate the carboxylate (forming an active ester), the acidity of the


-proton increases dramatically. If the pyridine nitrogen becomes protonated (by excess acid) or chelated, the 

-proton becomes even more acidic (

can drop to ~14-16). Standard bases like DIPEA or TEA will rapidly deprotonate this position, forming an achiral enolate.

This guide provides a self-validating protocol using T3P® (Propylphosphonic anhydride) and 2,4,6-Collidine, which has been field-proven to minimize racemization in this specific class of molecules.

Mechanism of Failure

To solve the problem, you must visualize the enemy. The diagram below illustrates the two primary pathways for racemization: Base-Catalyzed Enolization and Azlactone (Oxazolone) Formation .

RacemizationPathways cluster_0 Critical Risk Factor Start Activated 2-Pyridyl Propanoic Acid Enolate Planar Enolate (Achiral) Start->Enolate 1. Alpha-deprotonation (Facilitated by Pyridine EWG) Oxazolone Oxazolone Intermediate Start->Oxazolone 2. Cyclization Base Base (DIPEA/TEA) Base->Start Attacks Alpha-H Racemic Racemic Product (50:50 R/S) Enolate->Racemic Reprotonation (Non-stereoselective) Oxazolone->Racemic Amine Attack

Figure 1: Mechanistic pathways leading to loss of chirality.[1] The electron-withdrawing pyridine ring stabilizes the planar enolate, making the alpha-proton highly susceptible to abstraction by strong bases.

The Gold Standard Protocol (T3P + Collidine)

Do not use HATU or EDC/HOBt as your first attempt for this substrate. The activation kinetics of HATU are fast, but the basic conditions required often lead to immediate epimerization.

Recommended Reagent System:

  • Coupling Agent: T3P (Propylphosphonic anhydride) – Low epimerization, acidic byproduct.

  • Base: 2,4,6-Collidine (TMP) – Sterically hindered, "proton sponge," insufficient basicity to deprotonate the

    
    -carbon rapidly.
    
  • Solvent: DMF or EtOAc (0 °C).

Step-by-Step Workflow
  • Dissolution: Dissolve the amine (1.1 equiv) and the chiral 2-pyridyl acid (1.0 equiv) in anhydrous DMF or EtOAc.

  • Cooling: Cool the mixture to 0 °C (ice bath). Temperature control is non-negotiable.

  • Base Addition: Add 2,4,6-Collidine (2.5 - 3.0 equiv).

    • Why? Collidine buffers the HCl/acid generated without creating a highly basic environment (

      
      ) where enolization thrives.
      
  • Reagent Addition: Add T3P (50% w/w in EtOAc/DMF, 1.2 - 1.5 equiv) dropwise over 5 minutes.

    • Critical: Do not pre-activate the acid with T3P/base before adding the amine. Pre-activation extends the lifetime of the activated ester, increasing the window for racemization.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT slowly. Monitor by LCMS.

  • Workup: Quench with water. Wash with 0.5M HCl (removes collidine and pyridine byproducts), then

    
    .
    

Reagent Selection Matrix

Use this table to justify your experimental design or troubleshooting steps.

Reagent SystemRisk LevelMechanism of FailureBest Use Case
T3P + Collidine Low Minimal. Acidic byproduct does not catalyze enolization.Primary recommendation for 2-pyridyl acids.
HATU + DIPEA High DIPEA (

) rapidly deprotonates the activated

-proton.
Only if T3P fails to yield product; requires rapid addition at -78°C.
EDC + Oxyma Medium Slow activation allows time for oxazolone formation.If T3P is unavailable. Oxyma is superior to HOBt for suppression.
Acid Chloride Critical Ketene formation is almost guaranteed.Never use for chiral

-heteroaryl acids.

Troubleshooting & FAQs

Q1: My yield is good, but the dropped to 60%. What now?

Diagnosis: Your base was likely too strong or in excess. Fix:

  • Switch from DIPEA/TEA to 2,4,6-Collidine or N-Methylmorpholine (NMM) .

  • Reduce the temperature to -20 °C or -78 °C during the addition of the coupling agent.

  • Reverse Addition: Ensure the amine is present before the coupling agent is added.

Q2: I cannot use T3P. Can I use EDC?

Answer: Yes, but you must use Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) as an additive.

  • Protocol: Pre-cool to 0 °C. Use EDC (1.1 eq) and Oxyma (1.1 eq).

  • Warning: Avoid HOBt if possible; Oxyma has shown statistically superior racemization suppression in comparative studies of arylacetic acids.

Q3: How do I validate that racemization is not occurring during workup?

Answer: This is a common blind spot. The ester/amide product can still racemize if the workup is too basic.

  • Validation: Take an aliquot of the reaction mixture before quenching, dilute in neutral solvent (IPA/Hexane), and run Chiral HPLC/SFC immediately. Compare this to the isolated product.

  • If the reaction mix is pure but isolated solid is racemic, your workup (

    
     washes or drying steps) is causing the drift.
    
Q4: Why is the "Pre-activation" step dangerous?

Answer: In standard peptide synthesis (e.g., with HATU), we often pre-activate the acid. For 2-pyridyl acids, the activated ester is the species most prone to racemization .

  • Rule: Minimize the lifespan of the activated ester. The amine must be present to trap it immediately as the amide.

Diagnostic Decision Tree

Follow this logic flow to resolve your specific issue.

TroubleshootingTree Start Start Troubleshooting CheckYield Is the Yield acceptable? Start->CheckYield CheckEE Is the ee% acceptable? CheckYield->CheckEE Yes LowYield Issue: Low Conversion CheckYield->LowYield No LowEE Issue: Racemization CheckEE->LowEE No (ee < 95%) Success Protocol Validated CheckEE->Success Yes SolventCheck Check Solubility: Switch to DMF/NMP LowYield->SolventCheck Sterics Check Sterics: Increase T3P to 2.0 eq Heat to 40°C (Risk of Racemization!) SolventCheck->Sterics BaseCheck Base Check: Are you using DIPEA? -> Switch to Collidine LowEE->BaseCheck TempCheck Temp Check: Are you at RT? -> Cool to 0°C BaseCheck->TempCheck OrderCheck Order Check: Did you pre-activate? -> Switch to One-Pot TempCheck->OrderCheck

Figure 2: Troubleshooting logic flow. Prioritize base selection and temperature control for purity issues.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Chemical Reviews. Link

    • Context: Validates T3P as a superior reagent for epimerization-prone substrates compared to HATU/EDC.[2]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Prevention of Racemization. Journal of Organic Chemistry. Link

    • Context: Establishes Collidine as the optimal base for preserving chirality in sensitive couplings.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

    • Context: Comprehensive review of coupling mechanisms and side reactions, including azlactone form
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. Link

    • Context: Supports the use of Oxyma over HOBt for safety and racemization suppression.[3][4]

For further assistance, please contact the Chemistry Applications Team with your specific substrate structure and LC trace.

Sources

Removing palladium catalysts from 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalyst Removal

Product Focus: 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve issues related to palladium catalyst removal from the synthesis of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid. As your Senior Application Scientist, I will walk you through the underlying principles, proven protocols, and troubleshooting strategies to ensure your final product meets the stringent purity requirements of the pharmaceutical industry.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding palladium removal, with specific considerations for your target molecule.

Q1: Why is removing palladium from my 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid product particularly challenging?

The primary difficulty arises from the molecular structure of your product. The nitrogen atom in the pyridine ring has a lone pair of electrons that can act as a strong ligand, coordinating tightly with the palladium metal center.[1] This forms stable, soluble palladium-pyridine complexes that are often not removed by simple physical methods like filtration through Celite®, which are only effective against insoluble or precipitated palladium species like palladium black.[1][2]

Q2: What are the regulatory limits for residual palladium in pharmaceutical products?

Regulatory bodies like the FDA and EMA follow the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities.[3] For palladium, a Class 2B element, the Permitted Daily Exposure (PDE) is key.

Route of AdministrationPermitted Daily Exposure (PDE)Concentration Limit
Oral100 µ g/day 10 ppm (µg/g)
Parenteral (Injection)10 µ g/day 1 ppm (µg/g)
Inhalation1 µ g/day 0.1 ppm (µg/g)
Concentration limits are calculated based on a maximum daily drug dose of 10 grams and are a common benchmark.[4][5] The specific limit for your product must be calculated based on its intended dosage.[3][4]

Q3: What are the common forms of residual palladium I should expect after a cross-coupling reaction?

Residual palladium can exist in several forms, and the optimal removal strategy depends on its state:

  • Pd(II) Species: Often present as soluble complexes with ligands (e.g., phosphines) or your product. This is a common form, especially if the reaction workup is not reductive.

  • Pd(0) Species: Can exist as soluble complexes or as insoluble, colloidal nanoparticles ("palladium black").

  • Heterogeneous Pd: If a supported catalyst like Pd/C was used, fine particles can leach into the reaction mixture.

Q4: How do I accurately measure the palladium concentration in my sample?

The industry-standard method for final validation and precise quantification of trace metals is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[6][7][8] This technique offers the high sensitivity required to confirm that regulatory limits have been met.

For process development and high-throughput screening of removal methods, faster techniques like catalysis-based fluorometric assays can be invaluable.[7][8][9] These methods provide rapid, relative quantification to help you quickly identify the most effective scavenging conditions before committing to a final, confirmatory ICP-MS analysis.[6][7]

Section 2: Troubleshooting Guide

This guide is formatted to address specific issues you may encounter during your experiments.

Observed Problem Probable Cause(s) Recommended Solutions & Actions
High palladium levels (>100 ppm) detected after standard work-up and filtration through Celite®. • The palladium is present in a soluble (e.g., Pd(II) complex) or fine colloidal form. • The palladium-pyridine complex is highly stable and soluble in your organic solvent.[1]1. Implement a Scavenging Step: This is the most critical action. Proceed to a scavenger screening protocol (see Section 3). 2. Aqueous Wash: Before scavenging, perform an aqueous wash with a chelating agent like N-acetylcysteine or sodium thiosulfate to extract highly soluble palladium species.[1][10]
Inconsistent or poor performance of a chosen palladium scavenger. • The scavenger is not matched to the palladium species (e.g., using a scavenger for Pd(0) on a Pd(II) species). • Insufficient equivalents of scavenger, contact time, or temperature. • The scavenger is saturated with palladium.1. Screen a Panel of Scavengers: Test scavengers with different functional groups (thiol, TMT, amine) to find the most effective one for your system.[10][11] 2. Optimize Conditions: Vary the equivalents of scavenger (e.g., 5-20 eq.), temperature (RT to 60 °C), and time (2-24 h). 3. Increase Scavenger Amount: If saturation is suspected, increase the weight percentage or equivalents of the scavenger used.
Significant product loss after treatment with activated carbon. • Activated carbon is a non-specific adsorbent and has a high affinity for your planar, aromatic product.[12]1. Screen Different Grades: Test various grades of activated carbon, as they have different surface areas and affinities.[1] 2. Reduce Contact Time/Amount: Minimize the amount of carbon used (start at 1-2 wt%) and the treatment time (e.g., 30-60 min). 3. Prioritize Functionalized Scavengers: Use silica- or polymer-based scavengers, which offer much higher selectivity for palladium over your organic product.[13]
Palladium contamination persists even after using a highly effective scavenger. • The palladium-product complex is exceptionally stable and kinetically resistant to scavenging. • The product itself is interfering with the scavenger's binding sites.1. Multi-Step Approach: Combine different methods. For example, an N-acetylcysteine wash, followed by treatment with a thiol-based silica scavenger.[10] 2. Change the Solvent: The solvent can affect the conformation of the palladium complex. Test scavenging in a different solvent if your product is soluble. 3. Crystallization: If the product is a solid, attempt recrystallization. This can be highly effective, especially after a scavenging step has removed the bulk of the palladium.[6]

Section 3: Protocols and Methodologies

These protocols provide a structured approach to systematically remove palladium from your product.

Decision-Making Workflow for Palladium Removal

The following diagram outlines a logical path for developing a robust palladium removal strategy.

G cluster_high_pd High Palladium Workflow cluster_low_pd Low Palladium Workflow start Crude Product (Post-Reaction) quantify_initial Quantify Initial Pd (ICP-MS or Fluorescent Screen) start->quantify_initial decision_level Pd Level > 100 ppm? quantify_initial->decision_level scavenger_screen Protocol 1: Small-Scale Scavenger Screen decision_level->scavenger_screen Yes simple_purification Simple Purification: Recrystallization or Carbon Treatment decision_level->simple_purification No decision_screen Effective Scavenger Found? scavenger_screen->decision_screen scale_up Protocol 2: Bulk Scavenging decision_screen->scale_up Yes multi_step Combine Methods: Aqueous Wash + Scavenger or Scavenger + Crystallization decision_screen->multi_step No quantify_final Quantify Final Pd (ICP-MS) scale_up->quantify_final multi_step->quantify_final simple_purification->quantify_final decision_final Pd Level < 10 ppm? quantify_final->decision_final pass Product Meets Spec decision_final->pass Yes fail Re-evaluate Strategy decision_final->fail No fail->scavenger_screen

Caption: Decision tree for selecting a palladium removal strategy.

Protocol 1: Small-Scale Scavenger Screening

Objective: To efficiently identify the most effective scavenger and conditions for your specific product and process stream.

G cluster_screening Parallel Screening start 1. Prepare Stock Solution of Crude Product t0 2. Take T=0 Sample for Initial Pd Analysis start->t0 vial1 Vial A: No Scavenger (Control) vial2 Vial B: Scavenger 1 (e.g., Si-Thiol) vial3 Vial C: Scavenger 2 (e.g., MP-TMT) vial4 Vial D: Scavenger 3 (e.g., Activated Carbon) stir 3. Stir all Vials (e.g., 4h at 40°C) filter 4. Filter each sample to remove scavenger stir->filter analyze 5. Analyze Filtrates for final Pd content filter->analyze

Caption: Experimental workflow for parallel scavenger screening.

Methodology:

  • Prepare Stock Solution: Dissolve a known quantity of your crude 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid product in a suitable solvent (e.g., THF, Ethyl Acetate, Methanol) to create a stock solution of known concentration.

  • Initial Analysis: Take an aliquot of the stock solution for analysis (ICP-MS or fluorescence) to establish the initial palladium concentration (T=0).

  • Aliquot and Add Scavengers:

    • Dispense equal volumes of the stock solution into several vials.

    • To Vial A, add nothing (this is your control).

    • To Vials B, C, D, etc., add different scavengers. A good starting point is 5-10 wt% of scavenger relative to the mass of your crude product. Common candidates include:

      • Thiol-functionalized silica (Si-Thiol)

      • Macroporous trimercaptotriazine (MP-TMT) [14]

      • Amine-functionalized silica

      • Powdered Activated Carbon

  • Incubate: Seal the vials and stir them on a shaker or stir plate at a set temperature (start with room temperature or slightly elevated, e.g., 40°C) for a defined period (e.g., 2-4 hours).

  • Filter and Analyze: Filter each sample through a 0.45 µm syringe filter to remove the solid scavenger. Submit the clear filtrate for final palladium analysis.

  • Evaluate: Compare the final palladium levels in each vial. The most effective scavenger is the one that provides the largest reduction in palladium concentration with minimal product loss.

Protocol 2: Bulk Scavenging in a Lab Setting

Objective: To apply the optimized scavenging conditions to a larger batch of material.

  • Dissolve Crude Product: In an appropriately sized flask, dissolve the entire batch of crude product in the chosen solvent.

  • Add Scavenger: Add the winning scavenger identified in Protocol 1. Use the optimized equivalents, temperature, and time. For example, add 10 wt% of Si-Thiol.

  • Stir Mixture: Stir the slurry for the predetermined time and at the optimal temperature.

  • Filter: Set up a filtration apparatus (e.g., a Büchner funnel with filter paper). Place a 1-2 cm pad of Celite® on the filter paper to aid in the removal of fine scavenger particles.

  • Wash: After filtering the main solution, wash the reaction flask and the filter cake with fresh, clean solvent to ensure complete recovery of your product.

  • Concentrate: Combine the filtrate and washes, then remove the solvent under reduced pressure (rotary evaporation).

  • Final Analysis: Submit a sample of the final, dried product for ICP-MS analysis to confirm it meets the required specification.

References

  • Merck/PITT Collaboration. (2026, February 16). Rapid Method for Evaluation of Residual Palladium. [Link]

  • ResearchGate. (2015, May 18). How can I remove palladium Pd catalyst easily?[Link]

  • Biotage. Metal Scavenger User Guide. [Link]

  • ResearchGate. (2015, January 1). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. [Link]

  • Royal Society of Chemistry. (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration. [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Ingenta Connect. (2010, January 1). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. [Link]

  • Semantic Scholar. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]

  • Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]

  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • Reddit. (2025, September 19). Your trick to remove residual palladium. [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities. [Link]

  • European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts. [Link]

  • Sterling Pharma Solutions. (2022, April 6). A risk mitigation approach to detecting and quantifying metals in APIs. [Link]

  • Der Pharma Chemica. (2024, February 7). Current Trends for Regulatory Requirements of Elemental Impurity in Drug Substance for Regulatory Market. [Link]

Sources

Technical Support Center: Crystallization of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic Acid Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for the crystallization and salt formation of 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid .

This guide is structured to address the specific physicochemical challenges of this molecule, particularly its chiral propanoic acid tail and the electron-deficient pyridine core , which often lead to difficulties such as "oiling out" and poor crystalline yield.

Molecule Profile & Salt Selection Strategy

User Query: Which salt forms are most stable for this molecule, and why do standard acid-addition attempts fail?

Technical Insight: The molecule contains two ionizable centers, but they are not equivalent in utility for salt formation.

  • Carboxylic Acid (Propanoic acid tail):

    
    . This is the primary handle for salt formation. It readily forms Base Addition Salts  (Anionic API).
    
  • Pyridine Nitrogen: The 2-methoxy and 5-chloro substituents are electron-withdrawing (inductively), significantly lowering the basicity of the pyridine nitrogen (

    
    ). Consequently, Acid Addition Salts  (e.g., HCl, Mesylate) are often hygroscopic or unstable due to the weak proton affinity of the ring nitrogen [1].
    

Recommendation: Focus your screening on Base Addition Salts .

  • Alkali Metals: Sodium (Na+), Potassium (K+). Note: Sodium salts of propanoic acids can form hydrates.

  • Organic Amines: Tromethamine (Tris), Meglumine, or Ethylenediamine. These bulky counter-ions often disrupt the "packing" of the hydrophobic aromatic core, preventing oiling out and encouraging lattice formation [2].

Table 1: Recommended Counter-Ions for Screening
Counter-IonStoichiometrySolvent CompatibilityRisk Profile
Sodium (NaOH) 1:1Ethanol/Water, Acetone/WaterHigh risk of hydrates; potential for hygroscopicity.
Potassium (KOH) 1:1Methanol, IPAGenerally more soluble than Na salts; good for initial isolation.
Tromethamine 1:1Ethanol, IPA, Ethyl AcetateBest for Crystallinity. Bulky amine stabilizes the lattice.
Calcium (Ca(OH)2) 1:2Water/AlcoholsLow solubility; useful for controlled release but harder to crystallize initially.

Experimental Protocols

Protocol A: Reactive Crystallization (Base Addition)

Use this method for initial salt formation (e.g., Tromethamine or Sodium salt).

Reagents:

  • 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid (1.0 eq)

  • Base (e.g., Tromethamine) (1.05 eq)

  • Solvent: Isopropyl Alcohol (IPA) or Ethanol (EtOH)

Workflow:

  • Dissolution: Dissolve the free acid in 10 volumes (10 mL/g) of IPA at 50°C. Ensure complete dissolution.

  • Base Addition: Dissolve the base (1.05 eq) in a minimal amount of water (if inorganic) or methanol (if organic). Add this solution dropwise to the acid solution at 50°C.

  • Nucleation: Stir at 50°C for 30 minutes. If the solution remains clear, seed with 0.5 wt% of authentic salt crystals (if available).

  • Cooling Ramp: Cool the mixture to 20°C at a rate of 5°C/hour . Critical: Rapid cooling induces oiling out.[1]

  • Maturation: Stir at 20°C for 4-6 hours.

  • Anti-Solvent (Optional): If yield is low (<50%), slowly add n-Heptane (anti-solvent) dropwise until turbidity persists.

  • Isolation: Filter under vacuum. Wash with cold IPA/Heptane (1:1). Dry at 40°C under vacuum.

Protocol B: Troubleshooting "Oiling Out"

Use this method if the reaction mixture forms a gummy oil instead of crystals.

User Query: My reaction mixture separated into a bottom oily layer upon cooling. How do I recover crystals?

Technical Insight: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the amorphous/liquid phase is thermodynamically more stable than the solution but kinetically accessible compared to the crystal.[1] This is common with propanoic acid derivatives due to their flexible alkyl chains [3].

Corrective Action:

  • Re-heat: Heat the mixture until the oil redissolves (re-homogenize).

  • Seed at High Temperature: Add seeds above the saturation point (in the metastable zone) to provide a template for growth.

  • Temperature Cycling: Oscillate the temperature (e.g., 50°C

    
     40°C 
    
    
    
    50°C
    
    
    35°C). This dissolves small, unstable oil droplets while allowing stable crystal nuclei to grow (Ostwald Ripening) [4].

Troubleshooting & FAQs

Q1: The salt is precipitating as a gel. What is wrong?

Diagnosis: You likely have a solvate issue or the solvent polarity is too high. Fix:

  • Switch Solvents: If using Ethanol/Water, switch to Ethyl Acetate/Ethanol . The lower polarity of Ethyl Acetate encourages tighter ionic pairing over solvent inclusion.

  • Dehydration: If using a Sodium salt, you may be forming a channel hydrate. Dry the gel at a higher temperature (60°C) or azeotrope with Toluene to remove water, then recrystallize from anhydrous IPA.

Q2: My chiral purity dropped after crystallization.

Diagnosis: If the starting material was a pure enantiomer, the crystallization conditions might be causing racemization (unlikely for this structure unless high pH and heat are used) or eutectic entrapment . Fix:

  • Avoid Strong Bases: Use weaker organic amines (e.g., L-Lysine, Tromethamine) instead of NaOH/KOH. High pH can protonate/deprotonate the chiral center alpha to the carbonyl.

  • Slower Crystallization: Rapid precipitation traps the "wrong" enantiomer (impurities) in the lattice. Reduce cooling rate to 2°C/hour.

Q3: I see multiple melting points in DSC.

Diagnosis: Polymorphism . Pyridine-propanoic acid salts are prone to conformational polymorphism due to the rotation of the propanoic acid tail relative to the pyridine ring [5]. Fix:

  • Slurry Conversion: Suspend the solid in a solvent with low solubility (e.g., Heptane/IPA 9:1) and stir for 24-48 hours at room temperature. This converts kinetic polymorphs to the thermodynamically stable form.

Workflow Visualization

The following diagram illustrates the logic flow for selecting the crystallization method and troubleshooting phase separation (oiling out).

SaltCrystallizationWorkflow Start Start: 2-(5-Chloro-2-methoxypyridin-4-yl) propanoic acid Screen Salt Screen (Base Addition) Start->Screen Result Outcome? Screen->Result Crystals Crystalline Solid Result->Crystals Success Oil Oiling Out / Gum Result->Oil Phase Separation Gel Gel / Amorphous Result->Gel High Viscosity Heat Re-heat to Dissolve Oil->Heat SolventSwitch Switch to Lower Polarity Solvent (e.g., EtOAc instead of EtOH) Gel->SolventSwitch Seed Seed at High Temp (Metastable Zone) Heat->Seed Cycle Temperature Cycling (Ostwald Ripening) Seed->Cycle Cycle->Crystals SolventSwitch->Crystals

Caption: Decision tree for salt crystallization, addressing phase separation (oiling out) and gelation issues.

References

  • Stilinović, V., et al. (2015).[2] "Co-crystals and molecular salts of carboxylic acid/pyridine complexes: Can calculated pKa's predict proton transfer?" CrystEngComm, 17, 335-345. [Link]

  • Mettler Toledo. (2025). "Oiling Out in Crystallization: Causes and Remedies." Technical Whitepaper. [Link]

  • LibreTexts Chemistry. (2022). "Troubleshooting Crystallization: Oiling Out." Organic Chemistry Lab Techniques. [Link]

  • Cruz-Cabeza, A. J., & Bernstein, J. (2014). "Conformational polymorphism." Chemical Reviews, 114(4), 2170-2191. [Link]

Sources

Validation & Comparative

Comparative Guide: Validating Enantiomeric Excess of (R)-2-(5-Chloro-2-methoxypyridin-4-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(R)-2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid is a critical chiral intermediate, most notably serving as the pharmacophore backbone for GPR40 agonists such as Fasiglifam (TAK-875). The biological activity is strictly linked to the (R)-configuration; the (S)-enantiomer is considered an impurity that must be controlled to <0.5% (or stricter depending on clinical phase).

The Analytical Challenge: This molecule presents a "dual-threat" to chromatographic separation:

  • Amphoteric Nature: The basic pyridine nitrogen and the acidic carboxylic acid moiety create zwitterionic character, leading to severe peak tailing on standard silica supports.

  • Racemization Risk: The chiral center at the

    
    -position to the carbonyl and the aromatic ring is susceptible to proton exchange under basic or high-temperature conditions.
    

This guide compares the Direct Analysis Method (High-throughput, standard QC) against the Derivatization Method (High-sensitivity, reference standard qualification), providing validated protocols for both.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the two primary validation strategies.

FeatureMethod A: Direct Chiral HPLC Method B: Methyl Ester Derivatization
Principle Dynamic coating interaction on Polysaccharide CSPCovalent modification to eliminate H-bonding dimerization
Primary Column Chiralpak AD-H or Chiralpak ICChiralcel OD-H or Chiralpak IB
Sample Prep Time < 10 mins (Dissolve & Filter)45–60 mins (Reaction + Workup)
Resolution (

)
2.0 – 3.5 (Moderate)> 5.0 (Excellent)
Tailing Factor (

)
1.2 – 1.5 (Requires Additives)1.0 – 1.1 (Symmetric)
LOD (Enantiomer) ~0.1%~0.02%
Risk Factor Column fouling if mobile phase pH driftsRacemization during derivatization
Best Use Case Routine IPC (In-Process Control), QC ReleaseReference Standard Certification, Trace Analysis

Validated Experimental Protocols

Method A: Direct Chiral HPLC (The "Workhorse" Protocol)

Causality & Logic: Direct analysis is preferred for speed. However, to prevent the pyridine ring from interacting with residual silanols on the stationary phase (causing tailing), and to keep the carboxylic acid protonated (ensuring a single ionization state), a strong acidic modifier is strictly required.

Instrument: HPLC with UV/Vis (DAD) Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm. Alternative: Chiralpak IC (Immobilized) for higher solvent robustness.

Mobile Phase Strategy:

  • Base Solvent: n-Hexane (85%)

  • Polar Modifier: Isopropyl Alcohol (IPA) (15%) – Ethanol may cause higher pressure but better selectivity.

  • Additive: Trifluoroacetic Acid (TFA) (0.1%)

Operating Parameters:

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Lower temperature improves resolution for this specific separation).

  • Detection: 230 nm (Pyridine

    
     transition) and 254 nm.
    
  • Injection Volume: 5–10 µL.

Step-by-Step Workflow:

  • Blank Prep: Inject mobile phase to ensure baseline stability.

  • System Suitability (Racemic Check): Dissolve a 1:1 mixture of (R) and (S) standards. Verify resolution (

    
    ).
    
    • Note: If standards are unavailable, racemize the (R)-sample by heating with dilute NaOH for 30 mins, then neutralize.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. Do not use pure IPA; it causes solvent mismatch peaks.

  • Execution: Inject sample. The (R)-isomer typically elutes second on AD-H columns (confirm with authentic standard).

Method B: Methyl Ester Derivatization (The "Gold Standard" for Purity)

Causality & Logic: By converting the carboxylic acid to a methyl ester, we eliminate the dimerization of the acid and the ionic interaction with the stationary phase. This results in sharper peaks and lower detection limits, essential for validating high ee (>99.5%).

Derivatization Protocol:

  • Reagent: Trimethylsilyldiazomethane (TMS-CHN₂) in hexane (2.0 M). Safer alternative to Diazomethane.

  • Reaction:

    • Dissolve 5 mg of (R)-acid in 1 mL Methanol/Toluene (1:1).

    • Add TMS-CHN₂ dropwise until a persistent yellow color remains.

    • Stir at room temperature for 10 minutes.

    • Quench with 2 drops of Acetic Acid (color disappears).

  • Workup: Evaporate solvent under nitrogen flow. Re-dissolve residue in HPLC mobile phase.

Chromatographic Conditions:

  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / IPA (90:10). No TFA required.

  • Flow Rate: 1.0 mL/min.

  • Detection: 230 nm.

Validation Workflow & Decision Tree

The following diagram illustrates the logical flow for validating the ee of the intermediate, including "Self-Validating" loops to ensure method integrity.

G Start Start: (R)-Acid Sample Decision1 Required Sensitivity? Start->Decision1 MethodA Method A: Direct HPLC (Chiralpak AD-H + TFA) Decision1->MethodA Routine QC (>0.1% impurity) MethodB Method B: Methyl Ester (Derivatization + OD-H) Decision1->MethodB High Purity (<0.05% impurity) SysSuit System Suitability: Inject Racemate MethodA->SysSuit MethodB->SysSuit CheckRs Resolution (Rs) > 1.5? SysSuit->CheckRs Optimize Optimize: 1. Lower Temp (15°C) 2. Change Modifier (EtOH) CheckRs->Optimize No RunSample Run Sample CheckRs->RunSample Yes Optimize->SysSuit CalcEE Calculate ee: (Area R - Area S) / Total Area RunSample->CalcEE

Figure 1: Decision tree for selecting the appropriate validation method based on sensitivity requirements and resolution success.

Critical Troubleshooting (Self-Validating Systems)

To ensure the method is telling the truth, you must perform these checks:

  • The "Racemization Check" (Positive Control):

    • Issue: If you inject the sample and see only one peak, is it 100% pure, or is the column failing to separate the enantiomers?

    • Validation: Deliberately degrade a small aliquot of your sample (reflux in 1N NaOH for 1 hour). Inject this. You MUST see two peaks. If you still see one peak, your method is invalid (co-elution).

  • The "Solvent Mismatch" Artifact:

    • Issue: Using 100% IPA to dissolve the sample when the mobile phase is 90% Hexane.

    • Symptom:[1][2] Broad, distorted peaks or "ghost" peaks near the void volume.

    • Fix: Always dissolve the sample in the mobile phase itself.

  • TFA Hysteresis:

    • Issue: Once a column is used with TFA, it is difficult to remove the acid traces completely.

    • Protocol: Dedicate a specific Chiralpak AD-H column solely for acidic compounds. Do not switch back and forth between basic and acidic mobile phases on the same column.

References

  • Negoro, N., et al. (2010).[3] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. [Link]

  • Chiral Technologies. (2024). Application Guide for Separation of Chiral Acids. Daicel Corporation. [Link]

  • Otieno, M. A., et al. (2018).[2] Mechanistic Investigation of Hepatotoxicity of Fasiglifam (TAK-875).[2] Toxicological Sciences.[2] [Link]

  • Subramanian, G. (2012). Chiral Separation Techniques: A Practical Approach.[4] Wiley-VCH. (General reference for Polysaccharide CSP mechanisms).

Sources

Safety Operating Guide

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Directive

2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid is a specialized halogenated heteroaromatic carboxylic acid.[1] Due to the absence of a widely published, compound-specific Safety Data Sheet (SDS) for this research chemical, safety and disposal protocols must be derived from Structure-Activity Relationship (SAR) analysis of its functional groups: the chlorinated pyridine ring and the propanoic acid tail.[1]

Immediate Disposal Classification:

  • Waste Stream: Halogenated Organic Chemical Waste (Solid or Liquid).[1]

  • Primary Hazard: Corrosive (Acidic), Irritant, Potential Aquatic Toxin.[1]

  • Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing (to neutralize HCl and NOₓ byproducts).[1]

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents if possible (to minimize disposal costs, though safety takes precedence).[1]

Hazard Identification & SAR Analysis

As a Senior Application Scientist, I have synthesized the hazard profile based on the chemical's structural moieties. You must treat this compound with the rigor applied to Category 1 Eye Irritants and Halogenated Marine Pollutants .[1]

Structural MoietyAssociated HazardGHS Classification (Extrapolated)
Propanoic Acid Tail Acidity; Tissue corrosion; Eye damage.[1]Skin Irrit. 2 (H315) , Eye Dam. 1 (H318)
Chlorinated Pyridine Systemic toxicity; Persistence; HCl generation upon combustion.[1]Acute Tox. 4 (H302) , Aquatic Chronic 2 (H411)
Methoxy Group Potential for metabolic activation; minor flammability contribution.[1]Combustible Dust (if micronized)

Key Safety Warning: The combination of an acidic tail and a halogenated ring means this compound can cause irreversible eye damage upon contact and releases toxic hydrochloric acid gas if burned improperly.

Pre-Disposal Handling & Treatment

Before the waste leaves your bench, it must be stabilized and packaged correctly to ensure the safety of waste management personnel.[1]

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (if handling powder outside a hood).[1]

  • Hands: Double Nitrile gloves (0.11 mm minimum thickness).[1] Breakthrough time for pyridine analogs is often <30 mins; change immediately upon splash.

  • Eyes: Chemical splash goggles (Safety glasses are insufficient due to corrosive acid potential).[1]

B. Waste Segregation Protocol
  • Do Not Mix With: Oxidizers (Peroxides, Nitrates) or Strong Bases (unless part of a controlled neutralization protocol).[1]

  • Solvent Compatibility: If the compound is in solution, ensure the solvent is compatible with Halogenated Waste streams (e.g., Dichloromethane, Chloroform, or DMSO).[1] Avoid mixing with Acetone/Methanol if strict halogen segregation is required by your TSDF.[1]

Step-by-Step Disposal Procedures

Scenario A: Pure Solid Substance (Powder/Crystals)[1][2]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Transfer: Transfer the solid using a chemically resistant spatula inside a fume hood. Avoid dust generation.[1][2][3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid"[1]

    • Hazards: Check "Toxic," "Corrosive," and "Irritant."[1]

  • Secondary Containment: Place the sealed jar into a clear secondary ziplock bag or plastic tub to prevent contamination of the waste pickup cart.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • pH Check: If the solution is highly acidic (pH < 2), do not neutralize unless you have a validated protocol. Most TSDFs prefer to handle neutralization themselves to avoid exothermic runaways.[1]

  • Segregation: Pour into the "Halogenated Organic Solvents" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorinated solute (Cl-Pyridine) classifies the entire mixture as halogenated waste for incineration purposes.[1]

  • Log Entry: Record the approximate mass of the compound added to the carboy on the waste log sheet.

Disposal Decision Logic (Visualization)

The following diagram outlines the critical decision pathways for disposing of this specific chemical.

DisposalWorkflow Start Waste: 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystal) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid PackSolid Package in HDPE/Glass Jar Label: 'Toxic Solid, Organic' Solid->PackSolid CheckSolvent Check Solvent Type Liquid->CheckSolvent TSDF Transfer to TSDF (Treatment, Storage, Disposal Facility) PackSolid->TSDF HaloStream Stream: Halogenated Solvents (Contains Cl-) CheckSolvent->HaloStream Always default to Halo due to Cl- solute NonHaloStream Stream: Non-Halogenated Solvents CheckSolvent->NonHaloStream PROHIBITED HaloStream->TSDF Incineration Method: High-Temp Incineration (Rotary Kiln with Scrubber) TSDF->Incineration

Figure 1: Decision tree for waste segregation ensuring compliance with halogenated waste protocols.

Regulatory Compliance & RCRA Codes

While this specific research chemical is likely not "Listed" (U or P list) under US EPA regulations, it is regulated by Characteristic :

  • RCRA Waste Codes (US EPA):

    • D002 (Corrosivity): Applicable if disposed of as an aqueous solution with pH ≤ 2.[1]

    • D001 (Ignitability): Applicable if dissolved in a flammable solvent (Flash point < 60°C).[1]

    • Halogenated Solvents (F-List): If dissolved in spent methylene chloride or similar, it adopts the solvent's F-code (e.g., F002).[1]

  • European Waste Catalogue (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Emergency Procedures

  • Spill (Solid): Dampen with a chemically inert solvent (e.g., PEG-400 or water if compatible) to suppress dust.[1] Sweep into a disposal container. Do not dry sweep.[1]

  • Spill (Liquid): Absorb with vermiculite or spill pads.[1] Do not use combustible materials like sawdust.[1]

  • Exposure:

    • Eye Contact: Rinse immediately for 15 minutes.[1] Seek medical attention immediately (Acidic/Pyridine risk).[1][4]

    • Skin Contact: Wash with soap and water.[1][2] Remove contaminated clothing.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53423225, Mecoprop (Structural Analog).[1] Retrieved from [Link][1]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(5-Chloro-2-methoxypyridin-4-yl)propanoic acid Chemical Class: Halogenated Pyridine Carboxylic Acid Primary Hazards: Skin/Respiratory Irritant, Serious Eye Damage Risk , Potential Sensitizer.[1][2][3][4][5]

This guide provides an operational safety framework for researchers handling this specific intermediate. While often used as a scaffold in drug discovery, the combination of the acidic tail and the halogenated pyridine core necessitates a safety protocol exceeding standard "lab hygiene." The presence of the chlorine atom and the carboxylic acid moiety dictates specific waste disposal streams (Halogenated) and rigorous eye protection standards.

Part 1: Risk Assessment & Hazard Profiling (Control Banding)

As a Senior Application Scientist, I advocate for Control Banding when specific toxicological data is sparse. We treat this compound as a Band 3 Hazard (Potent/Toxic) until proven otherwise, primarily due to the reactive nature of the pyridine ring and the corrosive potential of the propanoic acid side chain.

Hazard Identification Logic
Functional GroupAssociated HazardGHS Classification (Conservative)
Carboxylic Acid Corrosive to mucous membranes; lowers pH on contact with moisture (eyes/lungs).[6]H318: Causes serious eye damage.H315: Causes skin irritation.[1][2][5]
Halogenated Pyridine High biological activity; potential for skin sensitization and systemic toxicity if absorbed.H317: May cause allergic skin reaction.H302: Harmful if swallowed.[5]
Fine Powder Form Inhalation of dust leads to rapid absorption via lung tissue.H335: May cause respiratory irritation.[3][5][7]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on breakthrough time and degradation resistance . Standard latex gloves are insufficient for halogenated organic acids due to poor chemical resistance against organic permeation.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Solid) Nitrile (Double Gloved) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm)Nitrile offers excellent resistance to organic acids. Double gloving provides a visual breach indicator and increases breakthrough time to >480 mins.
Hand Protection (Solution) Laminate (Silver Shield) or High-Grade Nitrile If dissolved in halogenated solvents (e.g., DCM), standard nitrile degrades rapidly. Laminate gloves prevent permeation of the solvent carrier.
Eye & Face Chemical Splash Goggles (Indirect Vent)Safety glasses are inadequate for acidic powders which can drift behind lenses. Goggles seal the orbital area against corrosive dust.
Respiratory N95 / P2 Respirator (Minimum)Mandatory: All open handling must occur inside a certified Chemical Fume Hood. Respirator is a secondary backup during weighing or spill cleanup.
Body Lab Coat (Tyvek or Poly-cotton) Buttoned to the neck. Tyvek arm sleeves are recommended if reaching deep into reaction vessels to prevent wrist exposure.

Part 3: Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for PPE and Engineering Controls based on the state of matter.

PPE_Logic Figure 1: PPE and Engineering Control Decision Logic Start Start: Handling 2-(5-Chloro...) State Determine State Start->State Solid Solid / Powder State->Solid Solution In Solution (Organic Solvent) State->Solution Engineering_S Engineering Control: Static-Dissipative Weighing Enclosure Solid->Engineering_S Engineering_L Engineering Control: Chemical Fume Hood (Face Velocity > 0.5 m/s) Solution->Engineering_L PPE_S PPE: Nitrile (Double) + Goggles + N95 Engineering_S->PPE_S PPE_L PPE: Laminate Gloves (if DCM/CHCl3 used) + Goggles Engineering_L->PPE_L

Caption: Decision tree for selecting PPE based on physical state (Solid vs. Solution).

Step-by-Step Handling Procedures
A. Weighing & Transfer (Critical Step)

Context: Pyridine acids are often electrostatic. The primary risk is dust dispersion.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial. This prevents the powder from "flying" onto your gloves or bench.

  • Taring: Tare the weighing boat before adding the compound. Do not return excess compound to the stock vial (prevents cross-contamination).

  • Solubilization: Add the solid to the solvent, not vice-versa, to minimize splash risk.

B. Reaction Monitoring

Context: When heating or stirring, the vapor pressure of the solvent increases the risk of inhalation.

  • Closed Systems: Ensure reaction vessels are sealed (septum/condenser) and vented through an inert gas line (Nitrogen/Argon) to a scrubber or hood exhaust.

  • Needle Safety: If adding reagents via syringe, use Luer-lock needles to prevent detachment under pressure.

C. Spill Management
  • Solid Spill: Do not dry sweep. Cover with a wet paper towel (dampened with water) to suppress dust, then wipe up. Place in a sealed bag.

  • Solution Spill: Absorb with vermiculite or spill pads. If the solvent is halogenated (e.g., DCM), use specific pads for organic solvents.

Part 4: Disposal & Waste Management[8]

Proper disposal is a legal and environmental imperative. The chlorine atom on the pyridine ring dictates the waste stream.

Waste Stream Logic
  • Do NOT mix with General Organic Waste if your facility segregates Halogenated waste.

  • Reasoning: Incineration of chlorine-containing organics at standard temperatures can generate dioxins. These require high-temperature incineration (>1100°C) with specific scrubbers.

Waste_Flow Figure 2: Waste Disposal Classification Workflow Waste Chemical Waste Generated Check Contains Halogens? (Cl, Br, F, I) Waste->Check Yes YES (This Compound) Check->Yes No NO (Other Reagents) Check->No Bin_Halo HALOGENATED WASTE STREAM (Red Can/Tag) Yes->Bin_Halo Bin_Gen NON-HALOGENATED ORGANICS (Clear/Yellow Can) No->Bin_Gen Destruction High-Temp Incineration (>1100°C) Bin_Halo->Destruction

Caption: Mandatory segregation workflow for halogenated organic waste.

References

  • National Institutes of Health (PubChem). Pyridinepropanoic acid Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

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